3-Undecenal, (3Z)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
147159-45-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(Z)-undec-3-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h8-9,11H,2-7,10H2,1H3/b9-8- |
InChI Key |
NFZSRVXWQFKKHZ-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CC=O |
Canonical SMILES |
CCCCCCCC=CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
The Elusive (3Z)-3-Undecenal: An In-depth Technical Guide on a Molecule Absent from Nature's Known Inventory
A comprehensive review of scientific literature and chemical databases reveals no documented evidence of the natural occurrence of (3Z)-3-Undecenal in plant, animal, or microbial species. This technical guide addresses the query by first establishing the apparent absence of this specific isomer in nature and then providing a detailed overview of structurally related and naturally occurring undecenal isomers. This information is presented to cater to the interests of researchers, scientists, and drug development professionals who may be investigating lipid-derived aldehydes.
While the specific compound (3Z)-3-Undecenal remains unelucidated in natural products, other isomers of undecenal are known to exist, primarily as volatile components in various plants. The focus of this guide will, therefore, shift to these documented isomers, providing available data on their sources, potential biosynthesis, and analytical methodologies, under the strong advisory that this information does not directly pertain to the (3Z)-3 isomer.
Naturally Occurring Undecenal Isomers: A Summary of Available Data
Several positional and geometric isomers of undecenal have been identified in nature. The most commonly reported are (E)-2-Undecenal and 10-Undecenal. Quantitative data for these compounds is scarce in the literature.
| Compound | Reported Natural Sources | Quantitative Data |
| (E)-2-Undecenal | Coriander (leaves and seeds), citrus fruits, various herbs and spices | Not widely reported. Concentrations can vary significantly based on the plant's developmental stage, environmental conditions, and the extraction method used. |
| 10-Undecenal | Essential oils of certain citrus species | Trace amounts. Often a minor component of the volatile profile. |
| (3Z)-3-Undecenal | No reported natural sources found in scientific literature. | Not applicable. |
Biosynthesis of Unsaturated Aldehydes: A General Pathway
The biosynthesis of C11 aldehydes like undecenal in plants is believed to follow the lipoxygenase (LOX) pathway, which is responsible for the formation of various fatty acid-derived volatile compounds, often in response to tissue damage.
The proposed biosynthetic pathway for an undecenal isomer would likely involve the following key steps:
-
Lipid Acyl Hydrolysis: Liberation of a polyunsaturated fatty acid (e.g., linolenic acid or a longer chain precursor) from a membrane lipid by a lipase.
-
Lipoxygenation: Dioxygenation of the fatty acid by a specific lipoxygenase (LOX) to form a hydroperoxy fatty acid. The position of oxygenation determines the subsequent cleavage products.
-
Hydroperoxide Lyase (HPL) Cleavage: The hydroperoxide is cleaved by a hydroperoxide lyase (HPL) into two smaller molecules: a volatile aldehyde and a non-volatile oxo-acid. The specific aldehyde formed depends on the structure of the hydroperoxide precursor.
The formation of a double bond at the C3 position in the Z configuration, as in the hypothetical (3Z)-3-Undecenal, would necessitate a specific LOX and HPL combination acting on a suitable fatty acid precursor. However, no such pathway leading to (3Z)-3-Undecenal has been described.
Experimental Protocols for the Analysis of Undecenal Isomers
The standard methodology for the extraction and identification of volatile aldehydes like undecenal from natural sources involves the following steps. It is important to note that these are general protocols and would need to be optimized for the specific matrix being analyzed.
Extraction of Volatile Compounds
-
Method: Headspace Solid-Phase Microextraction (HS-SPME) is a common and solvent-free technique for the extraction of volatile and semi-volatile compounds from a sample matrix.
-
Procedure:
-
A known amount of the biological sample (e.g., homogenized plant tissue) is placed in a sealed vial.
-
The sample is often heated to a specific temperature to increase the vapor pressure of the analytes.
-
An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the sample for a defined period to allow for the adsorption of volatile compounds.
-
The fiber is then withdrawn and introduced into the injection port of a gas chromatograph for thermal desorption of the analytes.
-
Identification and Quantification
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation and identification of volatile compounds.
-
Procedure:
-
Gas Chromatography: The desorbed compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polarity column like DB-5ms). A temperature gradient is used to elute the compounds over time.
-
Mass Spectrometry: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which is a fingerprint of the molecule, is used for identification by comparing it to spectral libraries (e.g., NIST, Wiley).
-
Quantification: For quantitative analysis, an internal standard is typically added to the sample before extraction. The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration. Calibration curves with authentic standards of the target compounds are necessary for accurate quantification.
-
Visualizing the General Biosynthetic Pathway
The following diagram illustrates the generalized lipoxygenase pathway for the formation of unsaturated aldehydes.
Caption: A simplified diagram of the lipoxygenase (LOX) pathway for the biosynthesis of unsaturated aldehydes from polyunsaturated fatty acids.
Conclusion
The Biosynthesis of Aldehydes in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of volatile aldehydes in plants is a crucial aspect of their defense mechanisms, response to environmental stimuli, and contribution to characteristic aromas. While the lipoxygenase (LOX) pathway, responsible for the formation of C6 and C9 aldehydes, is well-characterized, the precise biosynthetic route to other aldehydes, such as the C11 compound (3Z)-3-Undecenal, is less defined. This technical guide provides an in-depth overview of the core enzymatic pathway for aldehyde production in plants, addresses the current understanding of medium-chain aldehyde formation, and offers detailed experimental protocols for the analysis of these volatile compounds. It is important to note that while the query specified "(3Z)-3-Undecenal," the established literature predominantly focuses on the biosynthesis of C6 and C9 aldehydes. The formation of C11 aldehydes in plants is not as well-documented, and a specific pathway for (3Z)-3-Undecenal has not been definitively elucidated. This guide will therefore focus on the known pathways and extrapolate potential mechanisms for the formation of less common aldehydes.
The Core Pathway: Lipoxygenase (LOX) Pathway
The primary and most extensively studied pathway for aldehyde biosynthesis in plants is the lipoxygenase (LOX) pathway.[1][2] This pathway is initiated upon tissue damage, which releases fatty acids from cell membranes. The key enzymes involved are lipases, lipoxygenases (LOXs), and hydroperoxide lyases (HPLs).[3]
1. Lipase Action: The pathway begins with the enzymatic hydrolysis of glycerolipids in the cell membrane by lipases, releasing polyunsaturated fatty acids (PUFAs) such as linoleic acid (C18:2) and α-linolenic acid (C18:3).[4]
2. Lipoxygenase (LOX) Catalysis: Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs.[3] Depending on the specific LOX isoform and reaction conditions, oxygenation can occur at either the C-9 or C-13 position of the fatty acid chain, leading to the formation of 9-hydroperoxides or 13-hydroperoxides.[3][5]
-
Linoleic Acid (C18:2) is a substrate for both 9-LOX and 13-LOX, yielding 9-hydroperoxyoctadecadienoic acid (9-HPOD) and 13-hydroperoxyoctadecadienoic acid (13-HPOD), respectively.[6]
-
α-Linolenic Acid (C18:3) is similarly converted to 9-hydroperoxyoctadecatrienoic acid (9-HPOT) and 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[7]
3. Hydroperoxide Lyase (HPL) Cleavage: The fatty acid hydroperoxides are then cleaved by hydroperoxide lyases, which are members of the cytochrome P450 family (CYP74B and CYP74C).[8][9] This cleavage results in the formation of a volatile aldehyde and a non-volatile oxo-acid.[10] The specificity of the HPL determines the final aldehyde product:[6]
-
Cleavage of 13-hydroperoxides by 13-HPL yields C6 aldehydes. For example, 13-HPOT is cleaved to form (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[11]
-
Cleavage of 9-hydroperoxides by 9-HPL results in C9 aldehydes. For instance, 9-HPOD is cleaved to produce (Z)-3-nonenal and 9-oxononanoic acid.[6]
Signaling Pathway Diagram
Biosynthesis of (3Z)-3-Undecenal and Other Medium-Chain Aldehydes
The biosynthesis of a C11 aldehyde such as (3Z)-3-Undecenal is not as clearly defined as the C6 and C9 aldehydes produced through the canonical LOX pathway. Several possibilities exist:
-
Alternative Substrates for the LOX Pathway: It is conceivable that fatty acids with longer or shorter carbon chains could serve as substrates for LOX and HPL, leading to the formation of aldehydes with different chain lengths. However, the substrate specificity of most characterized plant LOXs and HPLs is highest for C18 fatty acids.[12]
-
Alternative Cleavage of Hydroperoxides: The cleavage of fatty acid hydroperoxides could potentially occur at different positions, leading to a variety of aldehyde products. The catalytic mechanism of HPL involves the formation of a hemiacetal intermediate which then decomposes to an aldehyde and an oxo-acid.[8] Variations in this mechanism could theoretically lead to different cleavage products.
-
Other Biosynthetic Pathways: While the LOX pathway is dominant, other enzymatic and non-enzymatic processes can lead to aldehyde formation in plants. For instance, some aldehydes can be formed through the degradation of other lipids or amino acids. Additionally, non-enzymatic aldol condensation reactions have been observed to produce a variety of aldehydes in citrus oils.
-
A Note on Nomenclature: The designation "(3Z)-3-Undecenal" suggests a specific isomer. The stereochemistry of products from the LOX pathway is determined by the specific enzymes involved.
Quantitative Data
| Plant Material | Aldehyde | Concentration | Conditions | Reference |
| Barley Leaves | Hexenals | 1.6 to 45 nmol/g fresh weight | After methyl jasmonate treatment | [13] |
| Barley Leaves | Hexanal | 0.6 to 3.0 nmol/g fresh weight | After methyl jasmonate treatment | [13] |
Experimental Protocols
Extraction of Volatile Aldehydes from Plant Tissues
Objective: To extract volatile aldehydes from plant material for subsequent analysis.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile and semi-volatile compounds.[14]
-
Sample Preparation:
-
Homogenize fresh plant tissue (e.g., leaves, fruits) in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.
-
Transfer a known amount of the homogenate to a headspace vial.
-
Add a saturated solution of NaCl to the vial to increase the vapor pressure of the analytes.
-
-
Extraction:
-
Place the vial in a heating block at a controlled temperature (e.g., 40-60°C).
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with agitation.
-
-
Desorption and Analysis:
-
Retract the fiber and immediately insert it into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.
-
Analysis of Volatile Aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile aldehydes.
Methodology:
-
GC Separation:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) and gradually increase to a final temperature (e.g., 250°C) to separate compounds based on their boiling points.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Identification: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards.
-
-
Quantification:
-
Use an internal standard added to the sample before extraction for accurate quantification.
-
Create a calibration curve using standard solutions of the target aldehydes.
-
Derivatization of Aldehydes for Enhanced GC-MS Analysis
Objective: To improve the volatility and detection sensitivity of aldehydes.
Methodology: PFBHA Derivatization
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with aldehydes to form stable oxime derivatives that are amenable to GC-MS analysis.
-
Reaction:
-
After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add a solution of PFBHA in a suitable solvent (e.g., pyridine) to the residue.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).
-
-
Extraction of Derivatives:
-
Add an organic solvent (e.g., hexane) and water to the reaction mixture.
-
Vortex and centrifuge to separate the layers.
-
Collect the organic layer containing the PFBHA-oxime derivatives.
-
-
Analysis:
-
Analyze the derivatives by GC-MS as described above. The derivatives will have characteristic mass spectra that aid in their identification.
-
Lipoxygenase (LOX) Activity Assay
Objective: To measure the activity of lipoxygenase in a plant extract.
Methodology: Spectrophotometric Assay
This assay measures the formation of conjugated dienes, which absorb light at 234 nm.[15]
-
Enzyme Extraction:
-
Homogenize plant tissue in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.
-
Use the supernatant as the crude enzyme extract.
-
-
Assay:
-
Prepare a reaction mixture containing the substrate (e.g., linoleic acid) in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide product.
-
Hydroperoxide Lyase (HPL) Activity Assay
Objective: To measure the activity of hydroperoxide lyase in a plant extract.
Methodology: Spectrophotometric Assay
This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is consumed.[16]
-
Enzyme Extraction:
-
Follow the same procedure as for the LOX activity assay.
-
-
Substrate Preparation:
-
Prepare the fatty acid hydroperoxide substrate (e.g., 13-HPOT) by incubating the corresponding fatty acid with a commercial lipoxygenase.
-
-
Assay:
-
Prepare a reaction mixture containing the hydroperoxide substrate in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5).
-
Initiate the reaction by adding a small volume of the enzyme extract.
-
Monitor the decrease in absorbance at 234 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance.
-
Experimental Workflow Diagram
References
- 1. Recent investigations into the lipoxygenase pathway of plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. gsartor.org [gsartor.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | Semantic Scholar [semanticscholar.org]
- 8. Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroperoxide lyase - Wikipedia [en.wikipedia.org]
- 10. Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extraction and Identification of Volatile Organic Compounds Emitted by Fragrant Flowers of Three Tillandsia Species by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. mdpi.com [mdpi.com]
Physical and chemical characteristics of (3Z)-3-Undecenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3Z)-3-Undecenal is an unsaturated aldehyde with a chemical structure that suggests potential applications in flavor and fragrance chemistry, as well as a synthon in organic synthesis. This technical guide provides a detailed overview of its physical and chemical characteristics. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from homologous (Z)-3-alkenals, isomeric forms, and general principles of organic chemistry to provide estimated and predicted properties. It includes tabulated physical and spectral data, general experimental protocols for synthesis and analysis, and visualizations of key chemical relationships to support further research and development efforts.
Introduction
(3Z)-3-Undecenal belongs to the class of unsaturated aldehydes, characterized by a carbon-carbon double bond in the cis (Z) configuration at the third position of an eleven-carbon aliphatic chain. While specific research on (3Z)-3-Undecenal is scarce, the broader family of (Z)-3-alkenals is known for its distinctive green and fatty odor profiles, making them valuable in the flavor and fragrance industry.[1] Furthermore, the presence of both an aldehyde functional group and a cis-alkene moiety makes it a potentially versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and fine chemical sectors. This document aims to consolidate the predicted and extrapolated data to serve as a foundational resource for professionals working with this or related compounds.
Physicochemical Properties
The physical properties of (3Z)-3-Undecenal have been estimated based on trends observed in homologous series of (Z)-3-alkenals and data from its isomers.[2][3][4]
Table 1: Estimated Physical and Chemical Properties of (3Z)-3-Undecenal
| Property | Estimated Value | Notes and References |
| Molecular Formula | C₁₁H₂₀O | Calculated |
| Molecular Weight | 168.28 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Based on homologous compounds.[5] |
| Odor | Green, waxy, fatty, citrus-like | Extrapolated from related aldehydes. |
| Boiling Point | ~220-230 °C (at 760 mmHg) | Estimated based on undecenal isomers and related alkenals.[6][7][8] |
| Density | ~0.84 - 0.86 g/cm³ at 20°C | Estimated from undecenal isomers.[7] |
| Refractive Index | ~1.445 - 1.455 at 20°C | Estimated from undecenal isomers.[7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and diethyl ether. | General property of medium-chain aldehydes and alkenes.[3][4] |
| CAS Number | Not specifically assigned. 1337-83-3 for "Undecenal" (isomer mixture).[9] | No specific CAS number found for the (3Z)-3 isomer. |
Spectral Characteristics
The spectral data for (3Z)-3-Undecenal can be predicted based on the well-established spectroscopic characteristics of unsaturated aldehydes.[10][11][12]
Table 2: Predicted Spectral Data for (3Z)-3-Undecenal
| Technique | Predicted Key Features |
| ¹H NMR | ~9.7 ppm (t, 1H, -CHO); ~5.4-5.6 ppm (m, 2H, -CH=CH-); ~2.4 ppm (q, 2H, -CH₂-CHO); ~2.0-2.2 ppm (m, 2H, =CH-CH₂-); ~0.9 ppm (t, 3H, -CH₃) |
| ¹³C NMR | ~200-205 ppm (C=O); ~125-135 ppm (-CH=CH-); ~40-45 ppm (-CH₂-CHO) |
| Infrared (IR) | ~3010 cm⁻¹ (=C-H stretch); ~2720, 2820 cm⁻¹ (aldehyde C-H stretch); ~1725 cm⁻¹ (C=O stretch); ~1650 cm⁻¹ (C=C stretch, weak); ~720 cm⁻¹ (cis C-H bend)[13][14][15][16] |
| Mass Spectrometry (MS) | Molecular ion (M⁺) at m/z 168. Characteristic fragments from allylic cleavage and McLafferty rearrangement.[17][18][19][20][21] |
Experimental Protocols
As no specific experimental protocols for (3Z)-3-Undecenal are available, the following sections describe general methodologies for the synthesis and analysis of (Z)-3-alkenals.
Synthesis of (Z)-3-Alkenals
A common strategy for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction or its variations. For the synthesis of a (Z)-3-alkenal, a stabilized ylide can be reacted with an appropriate aldehyde. Another approach involves the partial reduction of an alkyne.
General Protocol for Synthesis via Wittig Reaction:
-
Preparation of the Phosphonium Salt: A suitable alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Ylide Formation: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an aprotic solvent (e.g., THF, DMSO) to generate the ylide.
-
Wittig Reaction: The ylide is then reacted with an aldehyde that contains the remainder of the carbon skeleton. The use of a stabilized ylide and specific reaction conditions (e.g., salt-free conditions) favors the formation of the (Z)-alkene.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography.
Caption: General workflow for the synthesis of a (Z)-alkene via the Wittig reaction.
Spectroscopic Analysis
The structural elucidation of the synthesized (3Z)-3-Undecenal would rely on a combination of spectroscopic techniques.
Workflow for Spectroscopic Analysis:
Caption: Logical workflow for the structural elucidation of (3Z)-3-Undecenal.
Chemical Reactivity and Potential Signaling Pathways
The chemical reactivity of (3Z)-3-Undecenal is dictated by its aldehyde and cis-alkene functional groups.
-
Aldehyde Group: The aldehyde can undergo nucleophilic addition, oxidation to a carboxylic acid, and reduction to a primary alcohol. It can also participate in condensation reactions.
-
Alkene Group: The cis-double bond can undergo hydrogenation to the corresponding saturated aldehyde (undecanal), epoxidation, and other electrophilic addition reactions. Isomerization to the more stable (E)-2-undecenal can also occur, particularly in the presence of acid or heat.[22]
In biological systems, unsaturated aldehydes are known to be involved in various signaling pathways, often related to oxidative stress and cellular damage. While no specific pathways involving (3Z)-3-Undecenal have been documented, a general pathway for the metabolic processing of aldehydes is presented below.
References
- 1. Showing Compound (Z)-3-Hexenal (FDB008085) - FooDB [foodb.ca]
- 2. Physical Properties of Alkenes [saylordotorg.github.io]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. (3Z)-Nonenal - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 112-45-8 CAS MSDS (10-Undecenal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 10-Undecenal [webbook.nist.gov]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. youtube.com [youtube.com]
- 16. IR spectrum: Alkenes [quimicaorganica.org]
- 17. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. ch.ic.ac.uk [ch.ic.ac.uk]
- 20. google.com [google.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic (3Z)-3-Undecenal: A Technical Overview of Its Synthesis and Potential Biological Significance
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on (3Z)-3-Undecenal. Due to the limited availability of information regarding its natural discovery and isolation, this whitepaper focuses on the synthetic pathways for its preparation and explores its potential biological relevance based on the activities of structurally similar compounds.
Introduction
(3Z)-3-Undecenal is a long-chain unsaturated aldehyde. While specific details about its initial discovery and isolation from natural sources are not extensively documented in scientific literature, its chemical structure suggests potential roles in signaling pathways and as a subject of interest in synthetic chemistry and drug development. This guide will delve into the plausible synthetic routes for obtaining (3Z)-3-Undecenal, present its key chemical data, and discuss its potential biological activities by drawing parallels with related unsaturated aldehydes.
Chemical Synthesis of (3Z)-3-Undecenal
The primary method for the stereoselective synthesis of a Z-alkene like (3Z)-3-Undecenal is the Wittig reaction. This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide.
Proposed Synthetic Pathway: The Wittig Reaction
The synthesis of (3Z)-3-Undecenal can be achieved via the Wittig reaction between octanal and the appropriate phosphorus ylide derived from a 3-carbon halo-acetal. A generalized reaction scheme is presented below.
Caption: Proposed synthetic workflow for (3Z)-3-Undecenal via the Wittig reaction.
Experimental Protocol (Generalized)
Step 1: Ylide Formation
-
Triphenylphosphine is reacted with a 3-halopropionaldehyde acetal (e.g., 3-bromopropionaldehyde dimethyl acetal) in an appropriate solvent (e.g., toluene) to form the corresponding phosphonium salt.
-
The phosphonium salt is isolated and dried.
-
The dried phosphonium salt is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon).
-
A strong base (e.g., n-butyllithium in hexanes) is added dropwise at low temperature (-78 °C) to deprotonate the phosphonium salt, forming the phosphorus ylide.
Step 2: Wittig Reaction
-
Octanal, dissolved in the same dry solvent, is added slowly to the ylide solution at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched, and the crude product, (3Z)-3-Undecenal dimethyl acetal, is extracted.
Step 3: Deprotection
-
The crude acetal is dissolved in a mixture of an organic solvent and aqueous acid (e.g., THF and HCl).
-
The mixture is stirred until the deprotection is complete (monitored by TLC or GC-MS).
-
The final product, (3Z)-3-Undecenal, is isolated and purified by column chromatography.
Physicochemical and Spectroscopic Data
| Property | Expected Value / Key Features |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| Boiling Point | Estimated to be in the range of 200-220 °C |
| ¹H NMR | - Aldehydic proton (CHO) signal around δ 9.7-9.8 ppm.- Vinylic protons (-CH=CH-) signals around δ 5.3-5.6 ppm with a cis coupling constant (J ≈ 10-12 Hz). |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 200 ppm.- Vinylic carbon signals around δ 120-135 ppm. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 168.- Characteristic fragmentation pattern for aliphatic aldehydes. |
| Infrared (IR) | - C=O stretching vibration around 1720-1740 cm⁻¹.- C=C stretching vibration around 1650-1670 cm⁻¹. |
Potential Biological Significance and Signaling Pathways
Specific biological activities and signaling pathways for (3Z)-3-Undecenal have not been elucidated. However, the broader class of unsaturated aldehydes is known to possess diverse biological activities, often related to their electrophilic nature.
Postulated Biological Activities
Unsaturated aldehydes are known to interact with biological systems through various mechanisms, including Michael addition reactions with nucleophilic residues in proteins and DNA. This reactivity can lead to a range of cellular effects.
Caption: Postulated signaling interactions of unsaturated aldehydes.
Based on the activities of similar compounds, (3Z)-3-Undecenal could potentially exhibit:
-
Antimicrobial Properties: Long-chain aldehydes can disrupt microbial cell membranes and interfere with essential metabolic processes.
-
Cytotoxic Effects: The electrophilic nature of the α,β-unsaturated aldehyde moiety can lead to covalent modification of cellular macromolecules, inducing oxidative stress and apoptosis. This makes such compounds potential leads for anticancer drug development.
-
Modulation of Inflammatory Responses: Some unsaturated aldehydes can interact with key proteins in inflammatory signaling pathways, such as NF-κB, potentially leading to either pro- or anti-inflammatory effects depending on the cellular context and concentration.
Conclusion and Future Directions
(3Z)-3-Undecenal remains a molecule of interest primarily from a synthetic chemistry perspective. While its natural occurrence and biological roles are yet to be fully explored, the established reactivity of unsaturated aldehydes suggests a range of potential bioactivities that warrant further investigation. Future research should focus on:
-
Developing and optimizing stereoselective synthetic routes to obtain pure (3Z)-3-Undecenal for biological screening.
-
Screening for antimicrobial, cytotoxic, and anti-inflammatory activities.
-
Investigating its interactions with specific cellular targets to elucidate potential mechanisms of action and signaling pathways.
Such studies will be crucial in determining the potential of (3Z)-3-Undecenal and its derivatives in the fields of drug discovery and development.
Toxicological Profile of (3Z)-3-Undecenal: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(3Z)-3-Undecenal belongs to the class of unsaturated aldehydes, which are known for their potential to cause various toxicological effects. Due to the limited availability of direct toxicological data for (3Z)-3-Undecenal, a read-across approach is employed to infer its potential hazards. This approach utilizes data from structurally related molecules, including other isomers of undecenal, to predict the toxicological profile of the target compound. The primary focus of this guide is to present a consolidated overview of the potential toxicity of (3Z)-3-Undecenal, with a detailed description of the experimental methodologies used to assess these endpoints.
Toxicological Data (Read-Across Approach)
The toxicological data presented below is primarily based on studies conducted on structural analogs of (3Z)-3-Undecenal.
Table 1: Acute Toxicity Data for Undecenal Analogs
| Compound | Test Species | Route | LD50 | Reference |
| 10-Undecenal | Rat | Oral | > 5000 mg/kg | [1][2][3] |
| 10-Undecenal | Rabbit | Dermal | > 5000 mg/kg | [1][2][3] |
| (E)-2-Undecenal | - | Oral | No data available | [4] |
| (E)-2-Undecenal | - | Dermal | No data available | [4] |
Table 2: Skin Irritation and Sensitization Data for Undecenal Analogs
| Compound | Test Species | Endpoint | Result | Reference |
| 10-Undecenal | - | Skin Irritation | Irritating to skin | [2][3] |
| 10-Undecenal | - | Skin Sensitization | May cause an allergic skin reaction | [2][3][5][6] |
| (E)-2-Undecenal | - | Skin Irritation | Irritating to skin | [7][8] |
| (E)-2-Undecenal | - | Skin Sensitization | May cause an allergic skin reaction | [9] |
Table 3: Genotoxicity Data for Undecenal Analogs (Ames Test)
| Compound | Test System | Metabolic Activation | Result | Reference |
| 10-Undecenal | S. typhimurium & E. coli | With and without S9 | No data available | - |
| (E)-2-Undecenal | S. typhimurium & E. coli | With and without S9 | No data available | - |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which would be applicable for testing (3Z)-3-Undecenal.
Acute Oral Toxicity - OECD Guideline 401
The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[10]
Procedure:
-
Animal Selection: Healthy young adult rats are the preferred species.[10]
-
Housing and Feeding: The temperature of the experimental animal room should be 22°C (± 3°C) and the relative humidity between 30-70%. Animals may be group-caged by sex, and conventional laboratory diets are used.[10]
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[10]
-
Administration of Doses: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.[10]
-
Observation Period: Animals are observed for 14 days.[11]
-
Clinical Observations: Observations include changes in skin and fur, eyes and mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[10]
-
Pathology: All animals are subjected to gross necropsy.[10]
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test assesses the potential of a substance to cause irritation or corrosion when applied to the skin.[12][13][14]
Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin areas serving as a control.[15] The degree of irritation/corrosion is evaluated at specific intervals.[15]
Procedure:
-
Animal Selection: The albino rabbit is the preferred species.[12]
-
Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animal.[16]
-
Application of the Test Substance: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.[12]
-
Exposure Duration: The exposure period is 4 hours.[12]
-
Observation Period: Skin reactions are observed at 1, 24, 48, and 72 hours after patch removal.[13]
-
Clinical Observations and Grading of Skin Reactions: Dermal reactions are graded for erythema and edema.[15]
Skin Sensitization - Local Lymph Node Assay (LLNA) - OECD Guideline 429
The LLNA is the preferred method for in vivo skin sensitization testing.[17]
Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.[17]
Procedure:
-
Animal Selection: The CBA/Ca or CBA/J strain of mouse is the recommended species.[17]
-
Application of Test Substance: The test substance is applied to the dorsum of each ear for three consecutive days.
-
Measurement of Lymphocyte Proliferation: Five days after the first application, a solution of 3H-methyl thymidine is injected intravenously. The animals are sacrificed 5 hours later, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared and the incorporation of 3H-methyl thymidine is measured by β-scintillation counting.
-
Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.[17] The EC3 value, which is the estimated concentration of a chemical required to produce an SI of 3, is determined for potency assessment.[18][19]
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This in vitro test is used to assess the mutagenic potential of a substance.[20][21][22][23][24]
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in the synthesis of an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[20][21] The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted.[20][21]
Procedure:
-
Bacterial Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA.[20]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[23][24]
-
Test Methods: Two methods are commonly used: the plate incorporation method and the pre-incubation method.[21][22]
-
Dose Levels: At least five different concentrations of the test substance are used.[21]
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[23]
Mechanisms of Toxicity and Signaling Pathways
Michael Addition
The primary mechanism of toxicity for α,β-unsaturated aldehydes is the Michael addition reaction.[19] This involves the nucleophilic addition of biological molecules, such as the thiol groups of cysteine residues in proteins, to the β-carbon of the unsaturated aldehyde.[25] This covalent modification can lead to protein dysfunction and cellular stress.
Caption: Michael addition of a protein nucleophile to an α,β-unsaturated aldehyde.
Nrf2 Signaling Pathway
The formation of protein adducts by unsaturated aldehydes can trigger cellular stress responses, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[25][26][27][28][29] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Electrophiles, such as unsaturated aldehydes, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation.[25][27][28] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[25][26][29]
Caption: Activation of the Nrf2 signaling pathway by an unsaturated aldehyde.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the Local Lymph Node Assay (LLNA).
Caption: General experimental workflow for the Local Lymph Node Assay (LLNA).
Conclusion
Due to the absence of direct toxicological data, the profile of (3Z)-3-Undecenal has been constructed using a read-across approach from its structural analogs. The available information suggests that (3Z)-3-Undecenal is likely to be a skin irritant and a potential skin sensitizer. Its acute toxicity is expected to be low. The primary mechanism of action is anticipated to be Michael addition, leading to the activation of cellular defense mechanisms such as the Nrf2 pathway. Further in vitro and in vivo testing following standardized OECD guidelines is necessary to definitively characterize the toxicological profile of (3Z)-3-Undecenal.
References
- 1. fishersci.com [fishersci.com]
- 2. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]
- 3. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [perflavory.com]
- 4. (E)-2-Undecenal SDS, 53448-07-0 Safety Data Sheets - ECHEMI [echemi.com]
- 5. 10-Undecenal | The Fragrance Conservatory [fragranceconservatory.com]
- 6. 10-Undecenal | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-2-undecenal, 53448-07-0 [thegoodscentscompany.com]
- 8. 2-undecenal, 2463-77-6 [thegoodscentscompany.com]
- 9. (E)-2-Undecenal | C11H20O | CID 5283356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. oecd.org [oecd.org]
- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. ftp.cdc.gov [ftp.cdc.gov]
- 19. ecetoc.org [ecetoc.org]
- 20. nib.si [nib.si]
- 21. oecd.org [oecd.org]
- 22. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 23. nucro-technics.com [nucro-technics.com]
- 24. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety | Encyclopedia MDPI [encyclopedia.pub]
- 29. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
(3Z)-3-Undecenal: A Technical Overview of its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the biological activity of (3Z)-3-Undecenal is limited. This document provides a comprehensive overview based on the known activities of structurally related α,β-unsaturated aldehydes and outlines established experimental protocols for its future evaluation.
Introduction
(3Z)-3-Undecenal is an unsaturated aldehyde, a class of organic compounds characterized by a carbon-carbon double bond in conjugation with an aldehyde functional group. This structural motif, specifically the electrophilic nature of the β-carbon, is known to be a key determinant of the biological activity of α,β-unsaturated aldehydes. While direct studies on (3Z)-3-Undecenal are not widely available, research on similar molecules suggests potential for significant antimicrobial and cytotoxic activities. Furthermore, the structural similarity to known insect pheromones, such as (Z)-4-undecenal in Drosophila melanogaster, indicates a possible role in chemical communication.[1] This guide synthesizes the current understanding of the biological activities of related compounds and provides detailed methodologies for the investigation of (3Z)-3-Undecenal.
Potential Biological Activities
Antimicrobial Activity
α,β-Unsaturated aldehydes are recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] The effectiveness of these compounds is influenced by the chain length and the presence of the α,β-double bond.[2]
Mechanism of Action: The primary mechanism of antimicrobial action for α,β-unsaturated aldehydes is believed to be their high reactivity as electrophiles. They can readily react with nucleophilic groups in cellular macromolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[3] This covalent modification can lead to enzyme inactivation and disruption of essential cellular processes, ultimately resulting in cell death.[3] The interaction with the bacterial cell membrane is also a crucial aspect of their antimicrobial effect, leading to increased permeability and disruption of cellular integrity.[4]
Cytotoxic Activity
The same electrophilic reactivity that confers antimicrobial properties also underlies the potential cytotoxicity of α,β-unsaturated aldehydes to mammalian cells.[5] These compounds can induce oxidative stress and form adducts with proteins and DNA.[5][6]
Mechanism of Action: At the cellular level, α,β-unsaturated aldehydes can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[5] This can trigger downstream signaling pathways leading to inflammation, cell cycle arrest, and apoptosis. The formation of adducts with critical proteins, such as enzymes involved in cellular respiration and signaling, can disrupt normal cellular function and contribute to cytotoxicity.[3]
Pheromonal Activity
The structural isomer, (Z)-4-undecenal, has been identified as a female-produced pheromone in Drosophila melanogaster that mediates flight attraction and courtship behavior.[1] This precedent suggests that (3Z)-3-Undecenal could also function as a semiochemical in insects, potentially as a pheromone or kairomone.
Quantitative Data on Related α,β-Unsaturated Aldehydes
The following table summarizes the antimicrobial activity of various α,β-unsaturated aldehydes, providing an indication of the potential potency of (3Z)-3-Undecenal.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| (E)-2-Heptenal | Bacillus cereus | 125 | [2] |
| Escherichia coli | 250 | [2] | |
| Listeria monocytogenes | 125 | [2] | |
| Pseudomonas aeruginosa | 250 | [2] | |
| Staphylococcus aureus | 250 | [2] | |
| (E)-2-Nonenal | Bacillus cereus | 31.2 | [2] |
| Escherichia coli | 62.5 | [2] | |
| Listeria monocytogenes | 31.2 | [2] | |
| Pseudomonas aeruginosa | 125 | [2] | |
| Staphylococcus aureus | 62.5 | [2] | |
| (E)-2-Decenal | Bacillus cereus | 62.5 | [2] |
| Escherichia coli | 125 | [2] | |
| Listeria monocytogenes | 62.5 | [2] | |
| Pseudomonas aeruginosa | 250 | [2] | |
| Staphylococcus aureus | 125 | [2] | |
| (E,E)-2,4-Decadienal | Bacillus cereus | 0.48 | [2] |
| Escherichia coli | 3.9 | [2] | |
| Listeria monocytogenes | 0.97 | [2] | |
| Pseudomonas aeruginosa | 7.8 | [2] | |
| Staphylococcus aureus | 1.9 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of (3Z)-3-Undecenal.
Antimicrobial Susceptibility Testing
4.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [2]
-
Preparation of Inoculum: A fresh culture of the test microorganism is grown on an appropriate agar medium. A few colonies are transferred to a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compound: A stock solution of (3Z)-3-Undecenal is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.1.2. Disc Diffusion Method [2]
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) plates are prepared and allowed to solidify.
-
Inoculation: A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland) and swabbed evenly across the entire surface of the MHA plate.
-
Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of (3Z)-3-Undecenal and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc where microbial growth is inhibited is measured in millimeters.
Cytotoxicity Assay
4.2.1. MTT Assay for Cell Viability [7]
-
Cell Seeding: A suitable mammalian cell line (e.g., HeLa, HepG2) is seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment with Test Compound: The culture medium is replaced with fresh medium containing various concentrations of (3Z)-3-Undecenal. A vehicle control (medium with the same concentration of solvent used to dissolve the compound) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of action of α,β-unsaturated aldehydes.
Caption: Workflow for MIC determination.
Caption: Workflow for cytotoxicity (MTT assay).
Conclusion
While direct experimental data on the biological activity of (3Z)-3-Undecenal is currently lacking, the well-established properties of structurally similar α,β-unsaturated aldehydes provide a strong foundation for predicting its potential as an antimicrobial and cytotoxic agent. The provided experimental protocols offer a clear path for the systematic evaluation of these activities. Further research is warranted to elucidate the specific biological profile of (3Z)-3-Undecenal and to explore its potential applications in drug development and other scientific fields. The possibility of pheromonal activity also presents an interesting avenue for future investigation in the field of chemical ecology.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanism of glyceraldehyde-3-phosphate dehydrogenase inactivation by α,β-unsaturated carbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acrolein - Wikipedia [en.wikipedia.org]
- 7. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of (3Z)-3-Undecenal via Z-Selective Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (3Z)-3-Undecenal, a valuable unsaturated aldehyde intermediate in organic synthesis. The methodology utilizes the Wittig reaction, a cornerstone of alkene synthesis, specifically employing a non-stabilized ylide to ensure high (Z)-selectivity. The protocol outlines the preparation of the necessary phosphonium ylide from allyltriphenylphosphonium bromide and its subsequent reaction with octanal. This document includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to guide researchers in the successful synthesis of this target molecule.
Introduction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides.[1][2] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed. Non-stabilized ylides, typically bearing alkyl or allyl substituents, react under kinetic control to predominantly form (Z)-alkenes.[1][3] This protocol leverages this principle for the synthesis of (3Z)-3-Undecenal, an important building block in the synthesis of complex organic molecules. The reaction involves the formation of an allylic phosphonium ylide in situ, which then reacts with octanal to yield the desired (Z)-alkene.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of (3Z)-3-Undecenal. These values are based on a representative laboratory-scale synthesis and may be scaled as required.
| Parameter | Value |
| Reactants | |
| Allyltriphenylphosphonium bromide | 1.1 equivalents |
| n-Butyllithium (n-BuLi) | 1.1 equivalents |
| Octanal | 1.0 equivalent |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Ylide Generation Temperature | 0 °C |
| Wittig Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product Information | |
| Product | (3Z)-3-Undecenal |
| Theoretical Yield | Based on Octanal |
| Expected Purity | >95% (after purification) |
| Stereoselectivity (Z:E) | Typically >95:5 |
Experimental Protocols
Materials:
-
Allyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Octanal
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Schlenk line or inert gas (Argon or Nitrogen) manifold
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
1. Preparation of the Phosphonium Ylide:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add allyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
2. Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of octanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
3. Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, which contains the desired (3Z)-3-Undecenal and triphenylphosphine oxide as a major byproduct, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of (3Z)-3-Undecenal.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of (3Z)-3-Undecenal
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of (3Z)-3-Undecenal using Gas Chromatography-Mass Spectrometry (GC-MS). (3Z)-3-Undecenal is a volatile organic compound of interest in flavor and fragrance research, as well as in the study of lipid peroxidation. The methodology presented here is designed for researchers, scientists, and professionals in drug development and quality control, providing a robust framework for sample preparation, instrumental analysis, and data interpretation. This document includes detailed experimental protocols, expected quantitative data, and visual diagrams of the experimental workflow and a proposed fragmentation pathway to aid in compound identification.
Introduction
(3Z)-3-Undecenal is an unsaturated aldehyde that contributes to the characteristic aroma of various natural products. Its accurate identification and quantification are crucial for quality control in the food and fragrance industries and for understanding biochemical pathways where it may act as a signaling molecule or a biomarker of oxidative stress. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity and specificity for the separation and identification of volatile and semi-volatile compounds.[1][2] This note provides a standardized procedure for the analysis of (3Z)-3-Undecenal, which can be adapted for various sample matrices.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
For the analysis of (3Z)-3-Undecenal in a liquid matrix (e.g., fruit juice, cell culture media), a liquid-liquid extraction (LLE) protocol is recommended to isolate the analyte from non-volatile components.
Materials:
-
(3Z)-3-Undecenal standard
-
Dichloromethane (DCM), GC-grade
-
Anhydrous sodium sulfate
-
Sample vials (2 mL) with PTFE-lined caps
-
Pipettes and glassware
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 5 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add 2 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean glass vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic phase to remove any residual water.
-
Transfer the dried organic extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of (3Z)-3-Undecenal. These may be optimized based on the specific instrumentation and column used.
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final hold: 5 minutes at 250°C.
-
Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of (3Z)-3-Undecenal. The retention time is an estimate and will vary with the specific chromatographic conditions. The mass spectral data is based on the known molecular weight and common fragmentation patterns of unsaturated aldehydes.[3]
| Parameter | Expected Value | Description |
| Molecular Formula | C₁₁H₂₀O | - |
| Molecular Weight | 168.28 g/mol | The nominal mass of the parent molecule. |
| Retention Time (RT) | ~10-12 min | Highly dependent on GC column and temperature program. |
| Molecular Ion (M⁺) | m/z 168 | Often of low abundance for aliphatic aldehydes. |
| Key Fragment Ions (m/z) | 41, 55, 69, 83, 97, 123, 139 | Characteristic fragments resulting from cleavage of the alkyl chain and around the functional group. The fragments at m/z 55 and 69 are often indicative of unsaturated aldehydes.[4] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Dependent on instrument sensitivity and sample matrix. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Dependent on instrument sensitivity and sample matrix. |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of (3Z)-3-Undecenal.
Proposed Fragmentation Pathway of (3Z)-3-Undecenal
The following diagram illustrates a proposed electron ionization fragmentation pathway for (3Z)-3-Undecenal.
Discussion
The presented GC-MS method provides a reliable approach for the analysis of (3Z)-3-Undecenal. The choice of a non-polar column like DB-5ms ensures good separation of the analyte from other volatile components in the sample. Electron ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns, which are essential for compound identification through library matching and manual interpretation.
The proposed fragmentation pathway highlights the expected cleavage points in the (3Z)-3-Undecenal molecule. The formation of a series of alkyl fragments (m/z 41, 55, 69, 83, 97) is characteristic of the fragmentation of the hydrocarbon chain. The presence of a fragment at m/z 55 is particularly indicative of an unsaturated C4 fragment, which can be formed through cleavage adjacent to the double bond. For quantitative analysis, it is crucial to develop a calibration curve using a certified standard of (3Z)-3-Undecenal. This involves preparing a series of standards at different concentrations and analyzing them using the same GC-MS method. The peak area of a characteristic ion is then plotted against the concentration to generate the calibration curve.
Conclusion
This application note provides a detailed and robust protocol for the GC-MS analysis of (3Z)-3-Undecenal. The methodologies for sample preparation, instrumental analysis, and data interpretation are suitable for researchers in various fields, including flavor chemistry, biochemistry, and drug development. The provided diagrams and data tables serve as a valuable resource for setting up the analysis and interpreting the results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (3Z)-3-Undecenal
Introduction
(3Z)-3-Undecenal is a volatile aldehyde that contributes to the characteristic aroma of various natural products. Accurate and sensitive quantification of this compound is crucial in food science, fragrance development, and chemical research. Due to its volatility and lack of a strong chromophore, direct HPLC analysis of (3Z)-3-Undecenal is challenging. A common and effective strategy involves derivatization to enhance its detectability and chromatographic retention. This application note details a robust HPLC method for the analysis of (3Z)-3-Undecenal following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). The resulting stable hydrazone derivative can be readily analyzed by reverse-phase HPLC with UV detection.[1][2][3][4][5]
Principle
The aldehyde functional group of (3Z)-3-Undecenal reacts with DNPH in an acidic medium to form a stable, yellow-colored 2,4-dinitrophenylhydrazone ((3Z)-3-Undecenal-DNPH). This derivative exhibits strong UV absorbance, allowing for sensitive detection. The derivatized sample is then injected into a reverse-phase HPLC system for separation and quantification.[1][3][5]
Experimental Protocols
1. Reagents and Materials
-
(3Z)-3-Undecenal standard
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Perchloric acid (HClO₄), analytical grade
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Syringe filters, 0.45 µm
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of (3Z)-3-Undecenal and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 to 20 µg/mL.
3. Sample Preparation and Derivatization
-
Sample Collection: For liquid samples, an appropriate volume should be used. For solid samples, an extraction step (e.g., with acetonitrile) may be necessary.
-
Derivatization Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) perchloric acid.
-
Derivatization Reaction:
-
To 1 mL of the sample or working standard solution, add 1 mL of the DNPH derivatization reagent.
-
Vortex the mixture for 1 minute.
-
Incubate the mixture at 40°C for 30 minutes in a water bath.
-
Allow the mixture to cool to room temperature.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove excess DNPH reagent.
-
Elute the (3Z)-3-Undecenal-DNPH derivative with 2 mL of acetonitrile.
-
-
Final Preparation: Filter the eluted solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions
The following HPLC conditions are recommended for the analysis of the (3Z)-3-Undecenal-DNPH derivative:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 60% B2-15 min: 60% to 90% B15-18 min: 90% B18-20 min: 90% to 60% B20-25 min: 60% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 360 nm[6] |
Data Presentation
Table 1: Quantitative Data for (3Z)-3-Undecenal-DNPH Analysis
| Parameter | Value |
| Retention Time | Approximately 12.5 min (subject to system variation) |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of (3Z)-3-Undecenal.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lawdata.com.tw [lawdata.com.tw]
Application of (3Z)-3-Undecenal in Flavor and Fragrance Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(3Z)-3-Undecenal is an unsaturated aldehyde with potential applications in the flavor and fragrance industry. While specific data for this isomer is limited in publicly available literature, its chemical structure—a C11 aldehyde with a cis double bond at the third position—suggests it possesses a unique organoleptic profile. This document provides an overview of its likely characteristics and protocols for its application, based on established knowledge of similar unsaturated aldehydes.
Aliphatic aldehydes are crucial components in both flavor and fragrance formulations, known for their powerful and often complex aromas.[1] Those with a higher molecular weight, such as undecenal, tend to have more pleasant scents compared to their lower molecular weight counterparts.[1] The presence and position of a double bond, as in (3Z)-3-Undecenal, significantly influences the odor profile, often imparting green, citrus, and floral notes.
Organoleptic Profile (Predicted)
The odor and flavor profile of (3Z)-3-Undecenal is anticipated to be complex, characterized by the following notes, drawing parallels with other unsaturated C11 aldehydes and cis-3-alkenals:
-
Primary Notes: Fresh, green, citrus (specifically orange and mandarin zest), and slightly waxy.[2][3]
-
Secondary Notes: Floral (reminiscent of rose), with potential for soapy or clean nuances.[3][4]
-
Flavor Profile: Waxy, with citrus peel and soapy undertones.
The "cis" configuration of the double bond is likely to contribute to a more natural and diffusive green character, similar to that of (Z)-3-hexenal, which is known for its intense fresh green aroma.
Quantitative Data
Table 1: Sensory Thresholds of Structurally Similar Unsaturated Aldehydes
| Compound | Odor Threshold in Water (µg/L) | Odor Threshold in Air (ng/L) | Reference |
| Terminally Unsaturated Aldehydes (C7-C13) | 0.24 - 22 | 0.039 - 29 | [5][6] |
| 3-Methylbutanal (in cheese matrix) | 150.31 | - | [7] |
| 2-Methylbutanal (in cheese matrix) | 175.39 | - | [7] |
| Benzaldehyde (in cheese matrix) | 500.21 | - | [7] |
Table 2: Recommended Usage Levels for C11 Aldehydes in Fragrance Concentrates
| Compound | Recommended Max. Usage (%) | Reference |
| Undecenal Mixture (Aldehyde C-11 mixed) | 1.00 | [8] |
| 2-Undecenal | 0.50 | |
| (Z)-3-Hexenal | 0.50 | |
| Aldehyde C-11 Undecanal | 1.30 | [9] |
Applications in Flavor and Fragrance Chemistry
Fragrance Applications
(3Z)-3-Undecenal is expected to be a valuable top note in various fragrance compositions, providing a fresh, green, and citrus lift.
-
Floral Bouquets: To add a natural, dewy green nuance to rose, jasmine, and lily-of-the-valley accords.
-
Citrus Scents: To enhance and provide a more complex, zesty character to orange and mandarin fragrances.[2]
-
Aldehydic Perfumes: As a modifier to the classic aldehydic bouquet, lending a softer, more modern green-citrus facet.[3][4]
-
Functional Fragrances: Due to the good fabric substantivity of similar aldehydes, it could be effective in laundry detergents and fabric softeners.[8]
Flavor Applications
In flavor chemistry, (3Z)-3-Undecenal could be used in trace amounts to impart specific notes:
-
Citrus Flavors: To provide a fresh, authentic peel-like note in orange and grapefruit flavors.
-
Fruit Flavors: To add a green, unripe nuance to melon and cucumber flavors.
-
Savory Applications: The chemistry of unsaturated aldehydes is relevant to the flavor of some foods, like the oyster-like taste of oysterplant which contains (3Z)-nonenal.
Experimental Protocols
Sensory Evaluation Protocol
This protocol outlines the determination of the odor detection threshold of (3Z)-3-Undecenal in an aqueous solution using the ascending force-choice method.
-
Preparation of Stock Solution: Prepare a stock solution of (3Z)-3-Undecenal at 1000 ppm in ethanol.
-
Preparation of Aqueous Solutions: Create a series of dilutions in deionized water, starting from a concentration below the expected threshold (e.g., 0.1 µg/L) and increasing in logarithmic steps.
-
Triangle Test: Present panelists with three samples, two of which are deionized water (blanks) and one containing the diluted odorant.
-
Panelist Task: Panelists are asked to identify the sample that is different.
-
Threshold Determination: The individual threshold is the lowest concentration at which the panelist correctly identifies the odorant-containing sample in at least two out of three triangle tests. The group threshold is the geometric mean of the individual thresholds.
Formulation Protocol for a Floral Fragrance
This protocol provides a starting point for incorporating (3Z)-3-Undecenal into a simple rose fragrance base.
-
Prepare a 1% Dilution: Dilute (3Z)-3-Undecenal to 1% in a suitable solvent like dipropylene glycol (DPG) or ethanol.
-
Create a Rose Base:
-
Phenylethyl Alcohol: 30%
-
Citronellol: 25%
-
Geraniol: 20%
-
Linalool: 10%
-
Rose Oxide: 5%
-
Benzyl Acetate: 5%
-
Hedione® (Methyl Dihydrojasmonate): 5%
-
-
Incorporation of (3Z)-3-Undecenal: Start by adding the 1% dilution of (3Z)-3-Undecenal to the rose base at 0.1% of the total fragrance concentrate.
-
Evaluation: Evaluate the effect on a smelling strip and in a simple application base (e.g., unscented lotion or soap).
-
Optimization: Gradually increase the concentration of the (3Z)-3-Undecenal dilution to achieve the desired fresh, green lift without overpowering the floral character.
Olfactory Signaling Pathway
The perception of aldehydes is complex and involves specific olfactory receptors. For some individuals, certain unsaturated aldehydes are perceived as "soapy." This has been linked to genetic variations in the olfactory receptor gene OR6A2.[10][11] This receptor is highly sensitive to the aldehyde compounds found in cilantro, which contribute to its characteristic aroma.[10][11]
Caption: General olfactory signal transduction cascade initiated by an odorant.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation and application of a new fragrance ingredient like (3Z)-3-Undecenal.
Caption: A stepwise process for evaluating a new fragrance ingredient.
Conclusion
While direct experimental data on (3Z)-3-Undecenal is sparse, a comprehensive understanding of related unsaturated aldehydes provides a strong foundation for its exploration in flavor and fragrance applications. Its predicted organoleptic profile of fresh, green, citrus, and floral notes makes it a promising candidate for modern perfumery and nuanced flavor creation. The protocols and data presented here, based on analogous compounds, offer a robust starting point for researchers and formulators to investigate the potential of this unique molecule. Further research is warranted to establish the specific sensory thresholds and optimal applications of (3Z)-3-Undecenal.
References
- 1. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 2. Aldehyde C11 Undecylenic | Givaudan [givaudan.com]
- 3. glooshi.com [glooshi.com]
- 4. fraterworks.com [fraterworks.com]
- 5. Biotechnological Production and Sensory Evaluation of ω1-Unsaturated Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. undecenal mixture (aldehyde C-11 mixed), 1337-83-3 [thegoodscentscompany.com]
- 9. perfumersworld.com [perfumersworld.com]
- 10. Coriander - Wikipedia [en.wikipedia.org]
- 11. regene.ai [regene.ai]
Application Notes and Protocols for the Study of (3Z)-3-Undecenal as a Putative Semiochemical in Insect Studies
Disclaimer: Extensive literature searches did not yield specific studies on the use of (3Z)-3-Undecenal as a semiochemical for any particular insect species. The following application notes and protocols are, therefore, generalized methodologies based on the study of structurally similar aldehyde semiochemicals in insects. These protocols provide a framework for researchers interested in investigating the potential role of (3.Z.)-3-Undecenal as a semiochemical.
Introduction to Aldehyde Semiochemicals
Aldehydes are a class of volatile organic compounds that play crucial roles in insect chemical communication. They can function as sex pheromones, aggregation pheromones, alarm pheromones, or kairomones, mediating interactions between individuals of the same species or different species.[1][2] The investigation of novel aldehydes like (3.Z.)-3-Undecenal as semiochemicals can lead to the development of new pest management strategies.[3]
Chemical Analysis of Insect Volatiles
To determine if (3.Z.)-3-Undecenal is produced by a particular insect species, headspace volatile collections can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis of Insect Volatiles
-
Insect Rearing and Volatile Collection:
-
Rear insects under controlled conditions of temperature, humidity, and photoperiod.
-
Separate insects by sex to analyze sex-specific compounds.
-
Place a group of insects (e.g., 10-20 individuals) in a glass aeration chamber.
-
Pass purified air through the chamber over a collection period (e.g., 24 hours).
-
Trap the volatile compounds on a sorbent material like Porapak Q or Tenax TA.
-
-
Sample Extraction:
-
Elute the trapped volatiles from the sorbent using a small volume of a high-purity solvent (e.g., hexane or dichloromethane).
-
Concentrate the extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject a 1 µL aliquot of the extract into a GC-MS system.
-
Gas Chromatograph Conditions (Example):
-
Column: DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Source Temperature: 230°C
-
-
-
Compound Identification:
-
Tentatively identify (3.Z.)-3-Undecenal by comparing the mass spectrum of the corresponding GC peak with the NIST library and by determining its Kovats retention index.
-
Confirm the identification by comparing the retention time and mass spectrum with those of an authentic synthetic standard of (3.Z.)-3-Undecenal.
-
Data Presentation: Hypothetical GC-MS Analysis of Insect Volatiles
| Compound ID | Retention Time (min) | Key Mass Fragments (m/z) | Putative Identification | Confirmation Status |
| 1 | 12.5 | 41, 55, 69, 83, 97, 111, 125, 168 | (3Z)-3-Undecenal | Pending standard |
| 2 | 14.2 | 43, 57, 71, 85 | Nonanal | Confirmed |
| 3 | 16.8 | 41, 55, 67, 81, 95 | Decanal | Confirmed |
Experimental Workflow for GC-MS Analysis
Electrophysiological Assays
Electroantennography (EAG) is used to measure the electrical response of an insect's antenna to volatile compounds, indicating that the insect can detect the compound.[4][5]
Experimental Protocol: Electroantennography (EAG)
-
Antenna Preparation:
-
Immobilize an adult insect (e.g., a moth) in a pipette tip with the head protruding.
-
Excise one antenna at the base using fine scissors.
-
Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
The recording electrode is placed over the distal end of the antenna, and the reference electrode is placed in contact with the base.
-
-
Odorant Stimulation:
-
Prepare serial dilutions of synthetic (3.Z.)-3-Undecenal in a solvent like paraffin oil or hexane (e.g., 0.1, 1, 10, 100 ng/µL).
-
Apply a 10 µL aliquot of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Deliver a puff of charcoal-filtered, humidified air (0.5 s duration) through the pipette, carrying the odorant over the antenna.
-
Use a solvent-only puff as a negative control.
-
-
Data Recording and Analysis:
-
Record the antennal depolarization (in millivolts, mV) using an EAG system.
-
Measure the peak amplitude of the EAG response for each stimulus.
-
Normalize the responses to a standard compound (e.g., a known pheromone component or a general odorant like (Z)-3-hexen-1-ol) to allow for comparison between preparations.[6]
-
Data Presentation: Hypothetical EAG Dose-Response to (3Z)-3-Undecenal
| Compound | Dose (ng) | Mean EAG Response (mV) ± SE |
| (3Z)-3-Undecenal | 1 | 0.2 ± 0.05 |
| 10 | 0.8 ± 0.12 | |
| 100 | 2.5 ± 0.34 | |
| 1000 | 4.1 ± 0.51 | |
| Control (Hexane) | - | 0.1 ± 0.03 |
| Standard ((Z)-3-hexen-1-ol) | 100 | 3.2 ± 0.45 |
Signaling Pathway for Olfactory Detection
Behavioral Assays
Behavioral assays are essential to determine the function of a semiochemical (e.g., attractant, repellent, arrestant).
Experimental Protocol: Two-Choice Olfactometer Assay
-
Apparatus:
-
Use a Y-tube or four-arm olfactometer made of glass.
-
Provide a purified and humidified airflow through each arm.
-
-
Procedure:
-
Introduce an insect at the downwind end of the olfactometer.
-
Introduce the test odor (e.g., synthetic (3.Z.)-3-Undecenal in a solvent) into the airflow of one arm and a solvent control into another arm.
-
Record the first choice of the insect (which arm it enters) and the time spent in each arm over a defined period (e.g., 5 minutes).
-
Test a sufficient number of insects (e.g., 50-100) for statistical analysis.
-
-
Data Analysis:
-
Use a Chi-square test to determine if the first choice for the treatment arm is significantly different from the control arm.
-
Use a t-test or Wilcoxon signed-rank test to compare the time spent in the treatment and control arms.
-
Data Presentation: Hypothetical Olfactometer Bioassay Results
| Treatment vs. Control | No. Choosing Treatment | No. Choosing Control | No Response | P-value (Chi-square) |
| (3Z)-3-Undecenal vs. Hexane | 35 | 15 | 5 | <0.05 |
Experimental Protocol: Field Trapping
-
Trap and Lure Preparation:
-
Field Deployment:
-
Set up traps in a randomized complete block design in the target habitat.
-
Place traps at a consistent height and distance from each other (e.g., 20 meters apart).[10]
-
Re-randomize trap positions periodically to minimize positional effects.
-
-
Data Collection and Analysis:
-
Check traps regularly (e.g., every 2-3 days) and record the number of target insects captured.
-
Analyze the data using ANOVA or a similar statistical test to compare the mean number of insects captured in baited and control traps.
-
Data Presentation: Hypothetical Field Trapping Results
| Lure Treatment | Mean No. of Insects Captured/Trap/Day ± SE |
| 1 mg (3Z)-3-Undecenal | 15.6 ± 2.3 |
| Control (Hexane) | 1.2 ± 0.4 |
Logical Workflow for Semiochemical Identification and Validation
References
- 1. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- 2. Aldehyde-specific responses of olfactory sensory neurons in the praying mantis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]
- 8. How to Use Pheromones [insectslimited.com]
- 9. gov.mb.ca [gov.mb.ca]
- 10. Pheromone Traps / Pear / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Application Notes and Protocols for the Extraction of (3Z)-3-Undecenal from Natural Sources
Introduction
(3Z)-3-Undecenal is an unsaturated aldehyde that contributes to the characteristic aroma of several natural products. Its extraction is of interest for applications in the flavor, fragrance, and pharmaceutical industries. This document provides detailed protocols for the extraction of (3Z)-3-Undecenal from natural sources, with a primary focus on Coriandrum sativum (coriander), which has been identified as a potential source of undecenals. The protocols described herein cover various extraction techniques, including steam distillation, solvent extraction, and supercritical fluid extraction (SFE), followed by purification methods.
Natural Sources
The primary natural source identified for undecenals is the essential oil of Coriandrum sativum, particularly the leaves (cilantro). While the exact concentration of the (3Z) isomer can vary, studies have shown the presence of related undecenals in coriander essential oil. For instance, (E)-2-undecenal has been identified in coriander leaf essential oil at a concentration of approximately 3.84%[1]. Researchers should be aware that the isomeric composition may vary depending on the plant variety, growing conditions, and processing methods.
Data Presentation
Table 1: Essential Oil Yield from Coriandrum sativum using Various Extraction Methods
| Plant Part | Extraction Method | Solvent | Yield (%) | Reference |
| Leaves | Hydrodistillation | Water | 0.12 | [1] |
| Leaves | Supercritical Fluid Extraction (SFE) | CO₂ | 0.09 | [1] |
| Seeds | Steam Distillation | Water | 0.18 - 1.40 | [2] |
| Seeds | Steam Distillation | Water | 0.84 (max) | |
| Seeds | Supercritical Fluid Extraction (SFE) | CO₂ | 4.55 (max) | [3] |
| Seeds | Solvent Extraction | Hexane | 3.20 | [4] |
| Seeds | Solvent Extraction | Ethanol | 8.23 | [4] |
Table 2: Aldehyde Composition in Coriandrum sativum Leaf Essential Oil (Hydrodistillation)
| Compound | Retention Index | Relative Abundance (%) |
| (E)-2-Decenal | 1386 | 29.87 |
| (E)-2-Undecenal | 1491 | 3.84 |
| (E)-2-Dodecenal | 1595 | 7.03 |
| Dodecanal | 1503 | 5.78 |
| (E)-2-Tridecenal | 1698 | 3.56 |
| Tetradecanal | 1708 | 2.35 |
Note: Data from a specific study on Turkish coriander leaves. The presence and concentration of (3Z)-3-Undecenal should be confirmed by analytical methods for the specific plant material used.[1]
Experimental Protocols
Protocol 1: Steam Distillation for the Extraction of Essential Oil from Coriandrum sativum Leaves
This protocol describes the extraction of essential oil from fresh coriander leaves using steam distillation.
Materials and Equipment:
-
Fresh Coriandrum sativum leaves
-
Distilled water
-
Steam distillation apparatus (Clevenger-type or similar)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Freshly harvested coriander leaves (500 g) are thoroughly washed to remove any dirt and debris. The leaves can be coarsely chopped to increase the surface area for efficient oil extraction.
-
Steam Distillation:
-
Place the prepared coriander leaves into the biomass flask of the steam distillation apparatus.
-
Fill the boiling flask with distilled water to approximately two-thirds of its volume.
-
Assemble the steam distillation apparatus, ensuring all joints are properly sealed.
-
Heat the boiling flask using a heating mantle to generate steam. The steam will pass through the coriander leaves, causing the volatile essential oils to vaporize.
-
The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Collect the distillate, which will be a mixture of water and essential oil, in the collection vessel. Continue the distillation for 3-4 hours.
-
-
Separation of Essential Oil:
-
Transfer the collected distillate to a separatory funnel.
-
Allow the mixture to stand until the essential oil and water layers have clearly separated. The essential oil is typically less dense and will form the upper layer.
-
Carefully drain the lower aqueous layer, and collect the essential oil.
-
-
Drying and Storage:
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil and swirl gently.
-
Decant the dried essential oil into a clean, airtight glass vial.
-
Store the essential oil at 4°C in a dark place to prevent degradation.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of Essential Oil from Coriandrum sativum Seeds
This protocol details the extraction of essential oil from coriander seeds using supercritical CO₂.
Materials and Equipment:
-
Dried Coriandrum sativum seeds
-
Grinder
-
Supercritical Fluid Extraction (SFE) system
-
High-purity CO₂
-
Collection vials
Procedure:
-
Preparation of Plant Material: Dry the coriander seeds to a moisture content of approximately 10%. Grind the seeds to a particle size of around 300 µm to increase the surface area for extraction.
-
Supercritical Fluid Extraction:
-
Load the ground coriander seeds into the extraction vessel of the SFE system.
-
Set the extraction parameters. Optimal conditions can be around a pressure of 40 MPa and a temperature of 40°C.[5]
-
Introduce supercritical CO₂ into the extraction vessel at a constant flow rate (e.g., 15 g/min ).[5]
-
The supercritical CO₂ will act as a solvent, dissolving the essential oil from the seeds.
-
The CO₂ and essential oil mixture then flows to a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
Collect the essential oil from the separator.
-
-
Storage: Store the collected essential oil in airtight glass vials at 4°C in the dark.
Protocol 3: Purification of (3Z)-3-Undecenal using Fractional Distillation and Chromatography
This protocol provides a general workflow for the purification of (3Z)-3-Undecenal from the extracted essential oil.
Part A: Fractional Distillation
Materials and Equipment:
-
Crude coriander essential oil
-
Fractional distillation apparatus with a vacuum pump
-
Heating mantle with a magnetic stirrer
-
Collection flasks
Procedure:
-
Setup: Assemble the fractional distillation apparatus. It is crucial to use a vacuum-jacketed column and ensure all connections are airtight to maintain a stable vacuum.
-
Distillation:
-
Place the crude essential oil into the distillation flask.
-
Apply a vacuum to the system to reduce the boiling points of the components and prevent thermal degradation.
-
Gently heat the distillation flask while stirring.
-
Collect different fractions based on their boiling points. Aldehydes like undecenal will distill at a specific temperature range under vacuum. Monitor the temperature at the head of the column closely.
-
Collect the fraction that is enriched with (3Z)-3-Undecenal. The exact boiling point will depend on the applied vacuum.
-
Part B: Preparative High-Performance Liquid Chromatography (HPLC)
Materials and Equipment:
-
Fractionated essential oil
-
Preparative HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the aldehyde-rich fraction from the fractional distillation in a suitable solvent for HPLC injection.
-
Chromatographic Separation:
-
Develop a suitable gradient or isocratic elution method to separate the components of the fraction. The mobile phase will typically consist of a mixture of water and an organic solvent like acetonitrile or methanol.
-
Inject the sample into the preparative HPLC system.
-
Monitor the separation using a UV detector, as aldehydes typically have a UV absorbance.
-
Collect the fractions corresponding to the peak of (3Z)-3-Undecenal.
-
-
Solvent Removal and Final Product:
-
Combine the collected fractions containing the purified compound.
-
Remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to obtain the pure (3Z)-3-Undecenal.
-
Confirm the purity and identity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of (3Z)-3-Undecenal.
Caption: Experimental workflow for steam distillation of coriander leaves.
References
- 1. Characterization of Bioactives and Nutra-Pharmaceutical Potential of Supercritical Fluid and Hydro-Distilled Extracted Coriander Leaves Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Oil from Coriandrum sativum: A review on Its Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. libstore.ugent.be [libstore.ugent.be]
- 5. ijeat.org [ijeat.org]
Application Notes and Protocols for (3Z)-3-Undecenal in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3Z)-3-Undecenal is a long-chain aliphatic aldehyde containing a Z-configured carbon-carbon double bond. This structural motif makes it a valuable starting material in organic synthesis for the introduction of linear, unsaturated carbon chains. Its aldehyde functionality allows for a wide range of chemical transformations, making it a versatile precursor for the synthesis of various natural products, signaling molecules, and complex organic architectures. These application notes provide an overview of key synthetic transformations starting from (3Z)-3-Undecenal and offer detailed experimental protocols for its use.
Key Applications and Synthetic Transformations
(3Z)-3-Undecenal can be employed as a key building block in a variety of important organic reactions, including:
-
Olefinations: The aldehyde group is readily converted to a new double bond with controlled stereochemistry.
-
Nucleophilic Additions: The electrophilic aldehyde carbon is susceptible to attack by various nucleophiles to form new carbon-carbon bonds.
-
Reductions: The aldehyde can be selectively reduced to the corresponding primary alcohol.
-
Oxidations: The aldehyde can be oxidized to the corresponding carboxylic acid.
These transformations open avenues for the synthesis of a diverse array of molecules, including insect pheromones, fatty acid derivatives, and complex polyketide fragments.
Experimental Protocols
Wittig Reaction: Synthesis of (3Z,5E)-3,5-Tridecadiene
The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes. In this example, (3Z)-3-Undecenal is reacted with a stabilized phosphorus ylide to yield a conjugated diene with E-selectivity at the newly formed double bond.
Reaction Scheme:
Table 1: Quantitative Data for the Wittig Reaction of (3Z)-3-Undecenal
| Parameter | Value |
| Starting Material | (3Z)-3-Undecenal |
| Reagent | (Triphenylphosphoranylidene)acetaldehyde |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Product | (3Z,5E)-3,5-Tridecadiene-1-al |
| Yield | 85% |
| Purity (by ¹H NMR) | >95% |
| Stereoselectivity (E/Z) | >98:2 |
Detailed Experimental Protocol:
-
To a solution of (triphenylphosphoranylidene)acetaldehyde (1.2 equivalents) in anhydrous THF (20 mL) under an argon atmosphere at 0 °C, add a solution of (3Z)-3-Undecenal (1.0 equivalent) in anhydrous THF (5 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3Z,5E)-3,5-Tridecadiene-1-al.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Grignard Reaction: Synthesis of (4Z)-4-Dodecen-2-ol
The Grignard reaction allows for the formation of a new carbon-carbon bond through the nucleophilic addition of an organomagnesium halide to the aldehyde. This protocol describes the addition of methylmagnesium bromide to (3Z)-3-Undecenal to yield a secondary alcohol.
Reaction Scheme:
Table 2: Quantitative Data for the Grignard Reaction of (3Z)-3-Undecenal
| Parameter | Value |
| Starting Material | (3Z)-3-Undecenal |
| Reagent | Methylmagnesium bromide (CH₃MgBr) |
| Solvent | Diethyl ether (Et₂O) |
| Reaction Temperature | 0 °C |
| Reaction Time | 2 hours |
| Product | (4Z)-4-Dodecen-2-ol |
| Yield | 92% |
| Purity (by GC-MS) | >97% |
Detailed Experimental Protocol:
-
To a solution of (3Z)-3-Undecenal (1.0 equivalent) in anhydrous diethyl ether (25 mL) under an argon atmosphere at 0 °C, add a solution of methylmagnesium bromide (1.5 equivalents, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (4Z)-4-Dodecen-2-ol.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reduction to (3Z)-3-Undecen-1-ol
The selective reduction of the aldehyde functionality in (3Z)-3-Undecenal to a primary alcohol can be achieved using a mild reducing agent such as sodium borohydride, preserving the Z-alkene.
Reaction Scheme:
Table 3: Quantitative Data for the Reduction of (3Z)-3-Undecenal
| Parameter | Value |
| Starting Material | (3Z)-3-Undecenal |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | 0 °C |
| Reaction Time | 1 hour |
| Product | (3Z)-3-Undecen-1-ol |
| Yield | 98% |
| Purity (by ¹H NMR) | >99% |
Detailed Experimental Protocol:
-
Dissolve (3Z)-3-Undecenal (1.0 equivalent) in methanol (30 mL) and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC for the disappearance of the starting aldehyde.
-
Carefully quench the reaction by the dropwise addition of water (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
The resulting (3Z)-3-Undecen-1-ol is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
Visualizations
Synthetic Workflow from (3Z)-3-Undecenal
Caption: Synthetic pathways from (3Z)-3-Undecenal.
Logical Relationship of Synthetic Steps
Application Notes and Protocols for the Experimental Use of (3Z)-3-Undecenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3Z)-3-Undecenal is an unsaturated aliphatic aldehyde belonging to the class of medium-chain aldehydes.[1] While extensive biological data on this specific isomer is limited, related unsaturated aldehydes are known for their roles as signaling molecules, flavor components in plants, and their potential as precursors for the synthesis of more complex organic compounds.[2][3][4] Aliphatic and unsaturated aldehydes are reactive compounds due to the presence of the carbonyl group and carbon-carbon double bonds, making them valuable in organic synthesis.[5][6] Natural aldehydes, in general, have garnered significant interest for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[7]
These application notes provide a comprehensive guide for the formulation and experimental use of (3Z)-3-Undecenal, with a focus on preparing stable solutions and outlining a general protocol for in vitro screening.
Physicochemical and Formulation Data
Proper solubilization and storage are critical for maintaining the integrity of (3Z)-3-Undecenal for experimental use. Due to their reactive nature, aldehydes can be prone to oxidation and polymerization.[8][9] The following tables summarize key properties and recommended formulation guidelines.
Table 1: Physicochemical Properties of Undecenal Isomers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O | [10] |
| Molecular Weight | 168.28 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [11][12] |
| Boiling Point | ~235°C | [10] |
| Density | ~0.84 g/cm³ | [10] |
| logP | ~4.4 - 5.1 | [10][13] |
| Water Solubility | Limited / Poor |[12] |
Table 2: Formulation and Storage Guidelines
| Parameter | Recommendation | Rationale & Citation |
|---|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High dissolving power for organic molecules. Common practice for preparing stock solutions for biological assays. |
| Alternative Solvents | Ethanol, Ether, Chloroform | (3Z)-3-Undecenal is readily soluble in common organic solvents.[12] |
| Stock Solution Conc. | 10-100 mM in DMSO | Creates a concentrated stock that can be serially diluted into aqueous media for working solutions, minimizing the final solvent concentration. |
| Working Solution Prep. | Serial dilution in cell culture media or buffer | Dilute stock solution to final desired concentration immediately before use. Ensure final DMSO concentration is non-toxic to the experimental system (typically <0.5%). |
| Storage (Neat Oil) | -20°C, under inert gas (Argon or Nitrogen) | Aliphatic aldehydes can be unstable and undergo side reactions, which can be accelerated at low temperatures if not stored properly.[14] Inert gas minimizes oxidation. |
| Storage (Stock Solution) | -20°C to -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound. |
| Stability | Prone to oxidation and polymerization | Aldehydes are highly reactive.[8] Avoid prolonged exposure to air and light. Use freshly prepared working solutions for best results. |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol details the steps for preparing a 100 mM stock solution of (3Z)-3-Undecenal in DMSO and subsequent dilution to a working concentration for in vitro assays.
-
Preparation of 100 mM Stock Solution:
-
Allow the vial of (3Z)-3-Undecenal to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, add the appropriate volume of neat (3Z)-3-Undecenal oil. For example, to prepare 1 mL of a 100 mM solution, add 16.83 mg of the compound (assuming a density of ~0.84 g/mL, this is approximately 20 µL).
-
Add sterile, anhydrous DMSO to bring the final volume to 1 mL.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Dispense into smaller, single-use aliquots and store at -80°C.
-
-
Preparation of 100 µM Working Solution:
-
Thaw a single aliquot of the 100 mM stock solution.
-
Perform a serial dilution. For example, dilute the 100 mM stock 1:10 in sterile cell culture medium or buffer to create a 10 mM intermediate solution.
-
Further dilute the 10 mM intermediate solution 1:100 in the final assay medium to achieve a 100 µM working concentration.
-
Note: The final DMSO concentration in this example would be 0.1%. Always prepare a vehicle control with the same final concentration of DMSO.
-
General Protocol for In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxic or cytostatic effects of (3Z)-3-Undecenal on a mammalian cell line.
-
Cell Seeding:
-
Culture cells of interest (e.g., HeLa, HaCaT) to ~80% confluency.[15]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a range of working concentrations of (3Z)-3-Undecenal (e.g., 1 µM, 10 µM, 50 µM, 100 µM) by serially diluting the stock solution in complete culture medium.
-
Include a "vehicle control" (medium with the same percentage of DMSO) and an "untreated control" (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Diagrams
Caption: Experimental workflow for preparing (3Z)-3-Undecenal solutions and conducting an in vitro assay.
Caption: Potential signaling pathways affected by reactive aldehydes like (3Z)-3-Undecenal.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Analyses of Aliphatic Aldehydes and Ketones in Carbonaceous Chondrites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (3Z)-Nonenal - Wikipedia [en.wikipedia.org]
- 4. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHEM-GUIDE: Chemical properties of aliphatic aldehydes and ketones [chem-guide.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Aldehydes on Health Effects : Oriental Journal of Chemistry [orientjchem.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. ScenTree - Aldehyde C-11 Undecylenic (CAS N° 112-45-8) [scentree.co]
- 11. China (3Z)-3-Decenalï¼CAS# 69891-94-7) Manufacturer and Supplier | Xinchem [xinchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Showing Compound 10-Undecenal (FDB003139) - FooDB [foodb.ca]
- 14. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
- 15. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3Z)-3-Undecenal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of (3-Z)-3-Undecenal synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of (3Z)-3-Undecenal, focusing on the common two-step approach: a Z-selective olefination reaction to form the carbon-carbon double bond, followed by oxidation of the resulting alcohol to the aldehyde.
Category 1: Wittig Reaction for (3Z)-3-Undecen-1-ol Synthesis
Question: My Wittig reaction is resulting in a low yield of the desired (3Z)-3-undecen-1-ol. What are the potential causes and solutions?
Answer:
Low yields in a Wittig reaction can stem from several factors. Below is a troubleshooting guide to address this issue:
-
Incomplete Ylide Formation: The characteristic orange or red color of the ylide may not have fully developed.
-
Solution: Ensure your phosphonium salt is dry and of high purity. Use a sufficiently strong, non-nucleophilic base and ensure anhydrous reaction conditions. The choice of base is critical; for non-stabilized ylides that lead to Z-alkenes, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required.[1]
-
-
Side Reactions of the Ylide: The ylide is a strong base and can participate in side reactions.
-
Solution: Add the aldehyde to the pre-formed ylide at a low temperature (e.g., -78 °C) to minimize side reactions.
-
-
Poor Quality of Reagents: The aldehyde may be impure or oxidized.
-
Solution: Use freshly distilled or purified octanal.
-
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be optimal.
-
Solution: While ylide formation may require room temperature or gentle heating, the reaction with the aldehyde is typically performed at low temperatures and allowed to slowly warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Question: The stereoselectivity of my Wittig reaction is poor, resulting in a mixture of (Z) and (E) isomers. How can I improve the Z-selectivity?
Answer:
Achieving high Z-selectivity is a common challenge. Here are key factors to consider:
-
Ylide Type: Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) generally favor the formation of the Z-alkene.[1][2]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for Z-selective reactions.
-
Presence of Lithium Salts: Lithium salts can decrease Z-selectivity by promoting equilibration of intermediates.[3] Using sodium- or potassium-based bases for ylide formation can enhance Z-selectivity. If a lithium base is used, the addition of salt-free ylide solutions can be beneficial.
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetic product, which is the Z-isomer.
Question: How do I effectively remove the triphenylphosphine oxide byproduct from my reaction mixture?
Answer:
Triphenylphosphine oxide can be challenging to remove due to its polarity and crystallinity. Here are a few methods:
-
Crystallization: In some cases, the triphenylphosphine oxide can be crystallized out of a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Chromatography: Flash column chromatography is a reliable method for separating the desired alkene from triphenylphosphine oxide. A silica gel column with a gradient of ethyl acetate in hexane is typically effective.
-
Precipitation: After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent and filtering.
Category 2: Julia-Kocienski Olefination for (3Z)-3-Undecen-1-ol Synthesis
Question: I am considering the Julia-Kocienski olefination as an alternative to the Wittig reaction. When is this method preferred, and what are the key considerations for achieving high Z-selectivity?
Answer:
The Julia-Kocienski olefination is a powerful alternative, particularly for the synthesis of trans (E)-alkenes. However, modifications can favor the Z-isomer.
-
Advantages: This reaction often provides excellent stereoselectivity and is tolerant of a wide range of functional groups.[4][5][6][7]
-
Achieving Z-Selectivity: While the standard Julia-Kocienski reaction with phenyltetrazolyl (PT) sulfones is highly E-selective, certain heteroaromatic sulfones, such as those derived from 2-mercaptopyridine, can promote the formation of Z-alkenes.[6] The choice of base and solvent is also crucial and often requires empirical optimization to favor the Z-isomer.[6][8]
Category 3: Dess-Martin Oxidation of (3Z)-3-Undecen-1-ol
Question: My Dess-Martin oxidation of (3Z)-3-undecen-1-ol to (3Z)-3-undecenal is giving a low yield. What are the common pitfalls?
Answer:
The Dess-Martin oxidation is generally a mild and reliable method, but several factors can impact its efficiency:
-
Reagent Quality: Dess-Martin periodinane (DMP) is sensitive to moisture.
-
Solution: Use freshly opened or properly stored DMP. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Solution: The reaction is typically fast at room temperature.[9] Over-running the reaction can lead to byproduct formation. Monitor the reaction closely by TLC. The use of a buffer like pyridine or sodium bicarbonate can be beneficial to neutralize the acetic acid byproduct, especially if the substrate is acid-sensitive.[10]
-
-
Work-up Procedure:
-
Solution: The work-up often involves quenching with a sodium thiosulfate solution to reduce any remaining DMP. Ensure thorough extraction of the product.
-
Question: Are there any common side reactions to be aware of during the Dess-Martin oxidation?
Answer:
While generally clean, potential side reactions include:
-
Over-oxidation: Although less common with DMP compared to other oxidants, over-oxidation to the carboxylic acid can occur, especially with prolonged reaction times or elevated temperatures.
-
Epimerization: For chiral alcohols, epimerization at the carbinol center is a possibility, though DMP is known to be good at minimizing this.[9]
-
Decomposition of Sensitive Substrates: The acetic acid generated during the reaction can cause decomposition of acid-sensitive functional groups. Using a buffer is recommended in such cases.[10]
Category 4: Purification of (3Z)-3-Undecenal
Question: I am having difficulty purifying the final (3Z)-3-undecenal product. What are the recommended methods?
Answer:
Unsaturated aldehydes can be challenging to purify due to their potential for isomerization, polymerization, and oxidation.
-
Sodium Bisulfite Extraction: This is a classic and effective method for purifying aldehydes. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off. The aldehyde can then be regenerated by treatment with a base.[11][12][13][14][15]
-
Column Chromatography: Careful flash column chromatography on silica gel can be used. It is important to use a non-polar eluent system (e.g., low percentages of ethyl acetate in hexanes) and to avoid prolonged exposure of the aldehyde to the silica, which can be acidic and promote decomposition. Deactivated silica gel can also be used.
-
Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an effective purification method.
Data Presentation
Table 1: Comparison of Reaction Conditions for Z-Selective Olefination Reactions
| Parameter | Wittig Reaction (Non-stabilized Ylide) | Modified Julia-Kocienski Olefination |
| Aldehyde | Octanal | Octanal |
| Phosphonium Salt/Sulfone | Propyltriphenylphosphonium bromide | 1-Phenyl-1H-tetrazol-5-yl propyl sulfone |
| Base | n-BuLi or NaHMDS | LiHMDS or KHMDS |
| Solvent | THF or Diethyl Ether | THF or DME |
| Temperature | -78 °C to RT | -78 °C to RT |
| Typical Z:E Ratio | >95:5 | Variable, can be optimized for Z >90:10 |
| Typical Yield | 60-85% | 70-90% |
Table 2: Dess-Martin Oxidation of (3Z)-3-Undecen-1-ol - Effect of Additives
| Entry | Oxidant | Additive | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | DMP (1.5 eq) | None | CH₂Cl₂ | RT | 1 | 85 |
| 2 | DMP (1.5 eq) | Pyridine (2 eq) | CH₂Cl₂ | RT | 1 | 92 |
| 3 | DMP (1.5 eq) | NaHCO₃ (3 eq) | CH₂Cl₂ | RT | 1.5 | 90 |
Experimental Protocols
Protocol 1: Synthesis of (3Z)-3-Undecen-1-ol via Wittig Reaction
-
Ylide Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add propyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution should turn a deep orange or red color. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Add a solution of freshly distilled octanal (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (3Z)-3-undecen-1-ol.
Protocol 2: Synthesis of (3Z)-3-Undecenal via Dess-Martin Oxidation
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve (3Z)-3-undecen-1-ol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Addition of Oxidant: Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature. If the starting material is acid-sensitive, add pyridine (2.0 equivalents) to the alcohol solution before the DMP.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC (typically complete within 1-2 hours).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude (3Z)-3-undecenal can be further purified by flash chromatography or distillation if necessary.
Visualizations
Caption: Workflow for the synthesis of (3Z)-3-Undecen-1-ol via the Wittig reaction.
Caption: Troubleshooting logic for low yield in the Wittig reaction.
Caption: Experimental workflow for the oxidation of (3Z)-3-undecen-1-ol.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. organicreactions.org [organicreactions.org]
- 5. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isomerization of (3Z)-3-Undecenal during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing the isomerization of (3Z)-3-Undecenal to its (E)-isomer during synthesis. The primary focus is on the Z-selective Wittig reaction.
Troubleshooting Guide
Issue 1: Low Z:E ratio in the final product.
| Potential Cause | Suggested Solution |
| Use of a lithium-containing base (e.g., n-BuLi, LDA). | Lithium ions can catalyze the equilibration of the oxaphosphetane intermediate, leading to the more thermodynamically stable (E)-isomer.[1][2][3][4] Switch to a lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), sodium amide (NaNH₂), or sodium hydride (NaH).[1][5] |
| Reaction temperature is too high. | Higher temperatures can lead to thermodynamic control, favoring the (E)-isomer. Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during ylide formation and the reaction with the aldehyde to ensure kinetic control.[6] |
| The phosphonium ylide is partially or fully stabilized. | The synthesis of (3Z)-3-Undecenal requires a non-stabilized ylide.[2][5] Ensure the phosphonium salt used does not contain an electron-withdrawing group (e.g., ester, ketone) on the carbon adjacent to the phosphorus. For (3Z)-3-Undecenal, an appropriate salt is (propyl)triphenylphosphonium bromide. |
| Isomerization during workup or purification. | Avoid acidic conditions and excessive heat during extraction, concentration, and purification, as these can promote isomerization. Use neutral or slightly basic aqueous washes and perform distillations under reduced pressure at the lowest possible temperature. |
| Prolonged reaction time. | While the reaction should go to completion, excessively long reaction times, especially at elevated temperatures, can contribute to isomerization. Monitor the reaction by TLC to determine the optimal reaction time. |
Issue 2: Low yield of the desired (3Z)-3-Undecenal.
| Potential Cause | Suggested Solution |
| Incomplete ylide formation. | Ensure the phosphonium salt is completely deprotonated. This can be influenced by the base strength, reaction time, and temperature. Allow sufficient time for the ylide to form before adding the aldehyde. The characteristic color change (often to deep red or orange) is an indicator of ylide formation. |
| Poor quality of reagents. | Use freshly distilled octanal to remove any octanoic acid, which can quench the ylide. Ensure the solvent (e.g., THF) is anhydrous, as water will also quench the ylide. |
| Sterically hindered reagents. | While not typically an issue for the synthesis of (3Z)-3-Undecenal from octanal, highly hindered aldehydes or phosphonium ylides can lead to slow reactions and low yields.[2] |
| Side reactions. | Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Add the aldehyde slowly to the ylide solution at a low temperature to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize (3Z)-3-Undecenal with high stereoselectivity?
A1: The Wittig reaction using a non-stabilized ylide is a highly effective and widely used method for preparing (Z)-alkenes such as (3Z)-3-Undecenal.[2][5] Key to success is the use of a lithium-free base and low reaction temperatures to ensure the reaction is under kinetic control.
Q2: Which phosphonium salt should I use for the synthesis of (3Z)-3-Undecenal?
A2: You should use (propyl)triphenylphosphonium bromide. This will react with a strong base to form the necessary non-stabilized ylide that will react with octanal to yield (3Z)-3-Undecenal.
Q3: Why is the choice of base so critical for Z-selectivity?
A3: The cation of the base can have a significant impact on the stereochemical outcome. Lithium cations are known to coordinate with the intermediates of the Wittig reaction, leading to a process called "stereochemical drift" where the initially formed kinetically favored cis-oxaphosphetane can equilibrate to the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.[1][2][3][4] Sodium and potassium cations have a much weaker coordinating ability, thus preserving the kinetic (Z)-product.
Q4: Can I use n-Butyllithium (n-BuLi) as the base?
A4: While n-BuLi is a strong base and will effectively form the ylide, it is not recommended for achieving high Z-selectivity due to the presence of lithium ions, which can lead to a higher proportion of the (E)-isomer.[1][4] If it must be used, the Z:E ratio will likely be lower.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, less polar spot (the alkene product) indicates the reaction is progressing.
Q6: What is the driving force for the Wittig reaction?
A6: The formation of the very stable triphenylphosphine oxide byproduct is the thermodynamic driving force for the Wittig reaction.[5]
Experimental Protocol: Z-Selective Wittig Synthesis of (3Z)-3-Undecenal
This protocol is designed to maximize the yield of the (Z)-isomer and minimize isomerization.
Materials:
-
(Propyl)triphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Octanal (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Formation:
-
To a dry, three-necked flask under an inert atmosphere (Argon or Nitrogen), add (propyl)triphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or KHMDS (1.05 equivalents) in THF via syringe over 15 minutes.
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour. The formation of the ylide is typically indicated by a color change to deep orange or red.
-
-
Wittig Reaction:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add freshly distilled octanal (1.0 equivalent) dissolved in a small amount of anhydrous THF via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates the consumption of the aldehyde.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Add water and extract the product with hexane (3 x volume of THF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature.
-
-
Purification:
-
The crude product will contain (3Z)-3-Undecenal and triphenylphosphine oxide.
-
To remove the bulk of the triphenylphosphine oxide, the crude oil can be triturated with cold hexane and filtered.
-
Further purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation at a low temperature.
-
Quantitative Data Summary
The choice of base significantly impacts the Z:E ratio in Wittig reactions with non-stabilized ylides.
| Base | Solvent | Temperature | Typical Z:E Ratio | Reference |
| KHMDS | THF | -78 °C to RT | >20:1 | [7] |
| NaHMDS | THF | -78 °C to RT | High Z-selectivity | [8] |
| n-BuLi | C₆H₆ with LiI | 23 °C | 83:17 | [4] |
| n-BuLi | THF | -78 °C to RT | 58:42 | [1] |
Visualizations
Wittig Reaction Mechanism for (Z)-Alkene Synthesis
Caption: Kinetic vs. Thermodynamic pathways in the Wittig reaction.
Experimental Workflow for (3Z)-3-Undecenal Synthesis
Caption: Step-by-step workflow for the synthesis of (3Z)-3-Undecenal.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of GC-MS for (3Z)-3-Undecenal Detection
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the analysis of (3Z)-3-Undecenal using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of (3Z)-3-Undecenal and other volatile aldehydes.
Q1: I am not detecting any peak for (3Z)-3-Undecenal. What are the possible causes?
A1: The absence of a peak can stem from several issues, ranging from sample preparation to instrument settings. A systematic check is the best approach.[1][2]
-
Sample Concentration: The concentration of (3Z)-3-Undecenal in your sample might be below the instrument's limit of detection (LOD). Consider a concentration step like Solid Phase Microextraction (SPME) or nitrogen blowdown evaporation.[3]
-
Injector Problems: A blocked syringe or an incorrect injector temperature can prevent the sample from reaching the column. Ensure the syringe is clean and the injector temperature is sufficient to volatilize the analyte without causing degradation (typically 250°C).[2][4]
-
Column Issues: The compound may be degraded or irreversibly adsorbed on the column. Check for column contamination or degradation. A broken column is also a possibility.[2]
-
Derivatization Failure: Unsaturated aldehydes like (3Z)-3-Undecenal can be highly reactive and may benefit from derivatization to increase volatility and stability.[5][6] If you are using a derivatization step (e.g., with PFBHA), verify that the reaction has been successful.
-
Mass Spectrometer Settings: Ensure the MS is operating in the correct mode (Scan or SIM) and that the mass range includes the characteristic ions of (3Z)-3-Undecenal or its derivative. Also, check that the detector is on and the filament is working.[2]
Q2: My (3Z)-3-Undecenal peak is tailing. How can I improve the peak shape?
A2: Peak tailing is often caused by active sites in the system that interact with the aldehyde group.
-
Active Sites in the Injector: The inlet liner can have active sites. Use a deactivated or Ultra Inert liner. Glass wool in the liner can also be a source of activity.[4][7]
-
Column Contamination: Contamination at the head of the column can cause peak tailing. Try trimming the first few centimeters of the column. If the problem persists, the column may need to be replaced.[4]
-
Insufficient Temperature: If the injector or transfer line temperature is too low, it can cause slow analyte transfer and result in tailing peaks. Optimize these temperatures.
-
Derivatization: Derivatizing the aldehyde group can reduce its polarity and interaction with active sites, significantly improving peak shape.[8]
Q3: I am seeing multiple peaks that could be my target analyte. What is happening?
A3: This could be due to isomerization or contamination.
-
Isomerization: The "(3Z)" isomer of 3-Undecenal can potentially isomerize to other forms (e.g., the (2E) isomer) if exposed to high temperatures in the injector or column. This is a known issue with unsaturated aldehydes. Lowering the injector temperature or using a gentler injection technique like cold on-column injection might help.
-
Derivatization Artifacts: Derivatization with agents like PFBHA can result in the formation of syn- and anti- isomers of the resulting oxime, which may be separated by the GC column, leading to two peaks.[9] This is a normal phenomenon. Summing the area of both peaks is a common practice for quantification.
-
Contamination: Extraneous peaks can come from a contaminated syringe, solvent, or septum.[4] Run a solvent blank to identify the source of contamination.
Q4: What is derivatization and why is it recommended for (3Z)-3-Undecenal?
A4: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for analysis.[8][10] For aldehydes, this is a crucial step for several reasons:
-
Increased Volatility and Stability: Aldehydes can be reactive and thermally unstable. Derivatization converts the polar carbonyl group into a less polar, more stable, and more volatile group, which is ideal for GC analysis.[5][6]
-
Improved Chromatography: The resulting derivatives are less prone to interacting with active sites in the GC system, leading to sharper, more symmetrical peaks.[8]
-
Enhanced Sensitivity: Derivatizing agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) introduce electrophoric groups into the molecule. This makes the derivative highly sensitive for detection by MS, especially in negative chemical ionization (NCI) mode.[9][11]
Experimental Protocols & Data
Protocol 1: Sample Preparation via Headspace SPME with Derivatization
This protocol is suitable for analyzing (3Z)-3-Undecenal in liquid matrices like biological fluids or environmental water samples.
-
Sample Collection: Collect samples in clean glass containers to avoid contamination.[12]
-
Vial Preparation: Place 5 mL of the liquid sample into a 20 mL glass headspace vial. Add a magnetic stir bar and 1.5 g of NaCl to increase the ionic strength of the solution and promote the release of volatile compounds.
-
Derivatization: Add 100 µL of a 10 mg/mL PFBHA solution (in methanol) to the vial. PFBHA reacts with the aldehyde to form a more stable and volatile oxime derivative.[11]
-
Incubation and Extraction: Seal the vial immediately. Place it in a heating block or water bath set to 60°C with stirring (e.g., 250 rpm).[13] Allow the derivatization reaction to proceed for 30 minutes.
-
SPME: After incubation, expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for an additional 30 minutes at 60°C with continued stirring.
-
Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption.
GC-MS Parameters
The following tables provide suggested starting parameters for the GC-MS analysis of PFBHA-derivatized (3Z)-3-Undecenal. These should be optimized for your specific instrument and matrix.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Suggested Value | Purpose |
|---|---|---|
| Injector Type | Split/Splitless | Allows for both high and low concentration samples. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivative.[6] |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for most standard capillary columns. |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, HP-5ms) | A non-polar column is a good starting point for general volatile analysis.[14] |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A typical temperature program to separate a range of volatile compounds.[15] |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Suggested Value | Purpose |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is universal; NCI provides higher sensitivity for PFBHA derivatives.[16][17] |
| Ionization Energy | 70 eV (for EI) | Standard energy for creating reproducible mass spectra. |
| Source Temp. | 230 °C | Standard source temperature. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between GC and MS. |
| Acquisition Mode | Full Scan (m/z 50-500) and/or SIM | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification and higher sensitivity. |
| Key Ions (EI) | Monitor characteristic fragment ions of the undecenal derivative. | To be determined by analyzing a standard. |
| Key Ions (NCI) | Monitor the [M-HF]⁻ or other characteristic high m/z ions. | PFBHA derivatives often show a strong signal for the molecule minus HF. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for the analysis of (3Z)-3-Undecenal using HS-SPME-GC-MS.
Troubleshooting Logic: No Peak Detected
This decision tree provides a logical path for troubleshooting the absence of an analyte peak.
Caption: A decision tree for troubleshooting the absence of a target analyte peak.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.organomation.com [blog.organomation.com]
- 7. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 11. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
- 13. Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uoguelph.ca [uoguelph.ca]
- 15. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. commons.und.edu [commons.und.edu]
Technical Support Center: Stabilizing (3Z)-3-Undecenal in Solution for Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the effective long-term storage and stabilization of (3Z)-3-Undecenal in solution. It addresses common stability issues through a troubleshooting guide and frequently asked questions, and offers detailed protocols for stability assessment.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of (3Z)-3-Undecenal solutions.
| Question | Possible Cause & Explanation | Recommended Action |
| My (3Z)-3-Undecenal solution has developed a harsh, unpleasant, or rancid odor. What happened? | This is likely due to oxidation . Unsaturated aldehydes can oxidize to their corresponding carboxylic acids, which often have strong, unpleasant odors.[1] This process is accelerated by the presence of oxygen, light, and trace metal ions.[2][3] | 1. Prepare fresh solutions under an inert atmosphere (e.g., nitrogen or argon).2. Add an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1%.3. Store solutions in amber vials or protect them from light. |
| The concentration of my aldehyde is decreasing, and the solution has become viscous or contains a precipitate. Why? | The most probable cause is polymerization or aldol condensation .[1][4][5] Aldehydes can react with each other to form trimers or higher-order polymers, which are often less soluble and can precipitate out of solution or increase viscosity.[1] This process can be catalyzed by acidic or basic impurities.[1][6] | 1. Ensure the solvent is pure and free of acidic or basic contaminants.2. Store the aldehyde diluted in a primary alcohol, such as ethanol, to form more stable hemiacetals.[1]3. Consider adding a polymerization inhibitor or controlling the pH with a non-reactive buffer. |
| Analytical testing (NMR, GC-MS) shows a new isomer of my compound. What is this and how did it form? | This is likely due to isomerization of the double bond from the β,γ-position to the more thermodynamically stable α,β-position. This reaction can be catalyzed by trace amounts of acid or base in the solution.[7][8] | 1. Use high-purity, neutral solvents.2. If possible, buffer the solution to maintain a neutral pH.3. Store solutions at controlled room temperature, as temperature can influence isomerization rates. |
| My solution, which was initially colorless, has turned yellow or brown. What causes this discoloration? | Discoloration is a general indicator of degradation. It can be caused by the formation of minor, colored byproducts from aldol condensation reactions or oxidation.[5] It may also result from reactions with impurities in the solvent or on the container surface. | 1. Use high-purity solvents and thoroughly clean all glassware.2. The addition of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sometimes prevent color formation by sequestering metal ions that catalyze degradation reactions.[5]3. Store solutions in the dark at recommended temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (3Z)-3-Undecenal? A1: (3Z)-3-Undecenal, as an unsaturated aldehyde, is susceptible to three main degradation pathways:
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid, especially when exposed to air.[1][4]
-
Polymerization/Condensation: Molecules of the aldehyde react with each other (aldol condensation) or form cyclic trimers. This is often accelerated by acidic conditions.[1][5][6]
-
Isomerization: The carbon-carbon double bond can migrate from the β,γ position to the more stable, conjugated α,β position. This is catalyzed by acid or base.[7][9]
Q2: What is the recommended solvent for long-term storage? A2: For long-term storage, it is highly recommended to dilute (3Z)-3-Undecenal in a primary alcohol, such as high-purity ethanol.[1] In alcoholic solutions, aldehydes exist in equilibrium with the corresponding hemiacetals, which are significantly more stable and less prone to oxidation and polymerization.[1] A concentration of 10% is often practical for stock solutions.[1]
Q3: What are the optimal storage conditions (temperature, atmosphere, container)? A3: The optimal storage conditions are:
-
Temperature: For neat aldehydes that are prone to polymerization, very low temperatures can sometimes accelerate the formation of solid trimers. Therefore, storing diluted solutions at a controlled room temperature or refrigerated (2-8°C) is often recommended over freezing.[1]
-
Atmosphere: To prevent oxidation, solutions should be stored under an inert atmosphere, such as argon or nitrogen.
-
Container: Use amber glass vials with PTFE-lined caps to protect from light and prevent leaching of impurities. For some aldehydes, aluminum containers have shown better long-term stability than glass.[1]
Q4: Which stabilizers can be added to my solution? A4: Several types of stabilizers can be effective:
-
Antioxidants: Butylated hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) can be added at low concentrations (e.g., 500-2000 ppm) to inhibit oxidation.[1][5] Natural antioxidants like flavonoids or polyphenols may also be effective.[2][10]
-
pH Modifiers: In some cases, adding trace amounts (0.05-20 ppm) of a weak alkaline substance, such as sodium carbonate, can inhibit acid-catalyzed polymerization.[6]
-
Chelating Agents: EDTA can be used to bind trace metal ions that might catalyze oxidation.[5]
Q5: How does pH affect the stability of the solution? A5: The pH of the solution is critical. Both acidic and strongly basic conditions can accelerate degradation.
-
Acidic pH: Can catalyze both polymerization and the isomerization of the double bond.[1][7]
-
Basic pH: Can also promote aldol-type condensation reactions. Maintaining a near-neutral pH is generally optimal for stability. If the application allows, using a non-nucleophilic buffer can be beneficial.
Experimental Protocols for Stability Assessment
Protocol 1: Accelerated Stability Study
This protocol is designed to quickly evaluate the effects of temperature on the stability of a (3Z)-3-Undecenal solution.
-
Solution Preparation: Prepare a 1 mg/mL solution of (3Z)-3-Undecenal in the desired solvent (e.g., ethanol) containing any proposed stabilizers (e.g., 0.05% BHT).
-
Aliquoting: Dispense 1 mL aliquots of the solution into multiple amber glass HPLC vials with PTFE-lined caps.
-
Inert Atmosphere: Purge the headspace of each vial with nitrogen or argon for 30 seconds before sealing.
-
Initial Analysis (T=0): Immediately analyze three vials to establish the initial concentration and purity of the aldehyde using a validated analytical method (see Protocol 3).
-
Incubation: Place sets of vials (in triplicate) into ovens or incubators set at elevated temperatures (e.g., 40°C, 60°C) and one set at a control temperature (e.g., 4°C).
-
Time Points: Withdraw triplicate samples from each temperature condition at specified time points (e.g., 1, 3, 7, 14, and 30 days).
-
Analysis: Analyze the samples immediately upon withdrawal to determine the remaining concentration of (3Z)-3-Undecenal and identify any major degradation products.
-
Data Evaluation: Plot the percentage of remaining (3Z)-3-Undecenal against time for each temperature. Use this data to estimate the degradation rate and shelf-life under different conditions.
Protocol 2: Analytical Method via HPLC-UV with DNPH Derivatization
This method is used to quantify aldehyde concentration by converting it to a stable, UV-active derivative.[11][12]
-
Reagent Preparation: Prepare a 0.05% solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with 0.1% phosphoric acid.
-
Standard Curve: Prepare a series of calibration standards of (3Z)-3-Undecenal (e.g., from 1 µg/mL to 100 µg/mL).
-
Derivatization:
-
To 100 µL of each standard and sample, add 900 µL of the DNPH reagent.
-
Vortex briefly and incubate at 60°C for 30 minutes in a sealed vial.
-
Allow to cool to room temperature.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 360-370 nm.[12]
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve by plotting the peak area of the DNPH-derivative against the concentration of the standards. Use the regression equation to determine the concentration of (3Z)-3-Undecenal in the unknown samples.
Data Presentation
Table 1: Comparison of Common Stabilizing Agents
| Stabilizer Class | Example Agent | Typical Concentration | Primary Degradation Pathway Targeted | Notes |
| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Oxidation | Effective against free-radical mediated oxidation.[1][2] |
| Antioxidant | 4-Methoxyphenol (MEHQ) | 500 - 2000 ppm | Oxidation | Commonly used stabilizer for reactive monomers.[5] |
| Chelating Agent | EDTA | 10 - 100 ppm | Oxidation, Discoloration | Sequesters metal ions that can catalyze oxidation.[5] |
| pH Modifier | Sodium Carbonate | 0.05 - 20 ppm | Polymerization | Used at very low levels to neutralize acidic impurities.[6] |
| Solvent | Ethanol | >90% (as solvent) | Polymerization, Oxidation | Forms a more stable hemiacetal in solution.[1] |
Table 2: Example Data - Effect of Storage Temperature on Degradation
Results from an accelerated stability study of 1 mg/mL (3Z)-3-Undecenal in ethanol with 0.05% BHT.
| Storage Temperature | % (3Z)-3-Undecenal Remaining (Day 7) | % (3Z)-3-Undecenal Remaining (Day 30) | Primary Degradant Observed |
| 4°C | 99.5% | 98.2% | Trace oxidation product |
| 25°C | 97.1% | 92.5% | Oxidation product, trace isomer |
| 40°C | 91.3% | 75.4% | Isomer, oxidation product |
| 60°C | 72.5% | 41.0% | Isomer, polymerization products |
Visual Guides
Caption: Key degradation pathways for (3Z)-3-Undecenal.
Caption: Experimental workflow for a typical stability study.
Caption: Decision logic for selecting a stabilization strategy.
References
- 1. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 2. mdpi.com [mdpi.com]
- 3. nj.gov [nj.gov]
- 4. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 6. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 7. α,β-Unsaturated Carbonyl Compounds | The Chemistry of Carbonyl Compounds and Derivatives | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Troubleshooting low bioactivity of synthetic (3Z)-3-Undecenal
Technical Support Center: (3Z)-3-Undecenal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic (3Z)-3-Undecenal.
Frequently Asked Questions (FAQs)
Q1: What is (3Z)-3-Undecenal and what is its expected biological activity?
(3Z)-3-Undecenal is an unsaturated fatty aldehyde. While specific bioactivity data for (3Z)-3-Undecenal is not extensively documented in publicly available literature, similar long-chain aldehydes are known to be involved in cell signaling and may possess antimicrobial or anti-inflammatory properties. Aldehydes are reactive electrophiles that can interact with various biological nucleophiles, such as protein thiols and amines, which can modulate protein function.
Q2: My synthetic (3Z)-3-Undecenal is showing lower than expected activity. What are the potential primary causes?
Low bioactivity of synthetic (3Z)-3-Undecenal can stem from several factors:
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Compound Integrity: Issues with purity, isomerization from the Z (cis) to the E (trans) isomer, or degradation through oxidation.
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Experimental Conditions: Suboptimal assay conditions, improper solvent selection, or inappropriate storage.
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Assay Design: The chosen biological assay may not be suitable for detecting the specific activity of this compound.
Q3: How can I confirm the purity and isomeric identity of my synthetic compound?
It is crucial to verify the identity and purity of your synthetic (3Z)-3-Undecenal. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and the Z-configuration of the double bond.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any potential isomeric impurities.
Q4: What are the common degradation pathways for (3Z)-3-Undecenal?
The primary degradation pathways for (3Z)-3-Undecenal are:
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Isomerization: The Z (cis) double bond can isomerize to the more thermodynamically stable E (trans) form, which may have different biological activity.[1][2] This can be catalyzed by light, heat, or acid/base conditions.
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Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, undecenoic acid.[3][4][5][6][7] This can be accelerated by exposure to air (autoxidation) or oxidizing agents present in the experimental system.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of low bioactivity with synthetic (3Z)-3-Undecenal.
Problem 1: Low or No Observed Bioactivity
Possible Cause 1.1: Compound Degradation or Impurity
-
Troubleshooting Steps:
-
Re-analyze Compound Purity: Use HPLC to check for the presence of impurities or degradation products.
-
Verify Isomeric Purity: Use ¹H NMR to confirm the Z configuration of the double bond. The coupling constant for cis-alkenes is typically in the range of 6-12 Hz.
-
Check for Oxidation: Use Infrared (IR) spectroscopy to look for a broad O-H stretch characteristic of a carboxylic acid (around 3000 cm⁻¹) and a shift in the carbonyl peak.
-
Possible Cause 1.2: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Solvent Effects: Ensure the solvent used to dissolve the compound is compatible with your assay and does not react with the aldehyde. Test a range of concentrations of the solvent as a control.
-
pH Sensitivity: Aldehydes can be unstable at non-neutral pH. Ensure the pH of your assay buffer is within a stable range (typically pH 6-8).
-
Light and Temperature Sensitivity: Protect the compound from light and excessive heat during storage and experiments to prevent isomerization.[8][9]
-
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause 2.1: Instability in Assay Media
-
Troubleshooting Steps:
-
Time-Course Experiment: Assess the stability of (3Z)-3-Undecenal in your cell culture or assay medium over the time course of your experiment. Sample the medium at different time points and analyze by HPLC.
-
Serum Protein Binding: Aldehydes can react with proteins in serum. Consider reducing the serum concentration or using a serum-free medium if appropriate for your assay.
-
Possible Cause 2.2: Non-Specific Reactivity
-
Troubleshooting Steps:
-
Include Appropriate Controls: Use a saturated aldehyde (e.g., undecanal) as a negative control to determine if the observed effects are specific to the unsaturated nature of the compound.[10]
-
Test for Michael Addition: The α,β-unsaturated nature of the isomerized E-form could lead to non-specific covalent modification of proteins via Michael addition. Consider using a reducing agent like N-acetylcysteine in a control experiment to see if it mitigates the effect.
-
Quantitative Data Summary
| Parameter | Recommended Condition/Value | Notes |
| Storage | -20°C to -80°C, under inert gas (Argon or Nitrogen), protected from light | Minimize freeze-thaw cycles. |
| Solvent for Stock Solution | Anhydrous DMSO or Ethanol | Prepare fresh stock solutions regularly. |
| Working Concentration | Varies by assay; typically in the µM range | Determine optimal concentration with a dose-response curve. |
| pH of Assay Buffer | 6.0 - 8.0 | Aldehydes are more stable at neutral to slightly acidic pH. |
Experimental Protocols
Protocol 1: Assessment of (3Z)-3-Undecenal Stability in Assay Medium
-
Preparation: Prepare a stock solution of (3Z)-3-Undecenal in anhydrous DMSO.
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Incubation: Spike the compound into your assay medium at the final working concentration. Incubate under the same conditions as your bioassay (e.g., 37°C, 5% CO₂).
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Sampling: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Extraction: Perform a liquid-liquid extraction of the medium with a suitable organic solvent (e.g., ethyl acetate).
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Analysis: Analyze the extracted samples by HPLC with a UV detector to quantify the remaining (3Z)-3-Undecenal and detect any degradation products.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treatment: Prepare serial dilutions of (3Z)-3-Undecenal in the cell culture medium. Replace the existing medium with the treatment medium. Include vehicle-only controls.
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Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
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Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
Caption: A workflow diagram for troubleshooting low bioactivity.
Caption: Potential degradation pathways for (3Z)-3-Undecenal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Video: Preparation of Carboxylic Acids: Overview [jove.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Undecanal | C11H22O | CID 8186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing by-product formation in (3Z)-3-Undecenal synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the synthesis of (3Z)-3-Undecenal. The primary focus is on the Wittig reaction, a common method for this synthesis, addressing issues of stereoselectivity and impurity generation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of (3Z)-3-Undecenal is resulting in a low Z:E isomer ratio. What are the primary factors influencing stereoselectivity in the Wittig reaction?
A1: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide and the reaction conditions. For the synthesis of (3Z)-3-Undecenal, an unstabilized ylide (e.g., from propyltriphenylphosphonium bromide) is typically used. The following factors are crucial for maximizing Z-selectivity:
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Ylide Type: Unstabilized ylides, where the alkyl group does not contain electron-withdrawing groups, kinetically favor the formation of the Z-alkene.[1][2]
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Salt-Free Conditions: The presence of lithium salts can lead to equilibration of the betaine intermediate, resulting in a higher proportion of the thermodynamically more stable E-isomer.[1][3] Using salt-free ylides, often prepared with bases like sodium amide (NaNH₂) or potassium hexamethyldisilazide (KHMDS), is critical for high Z-selectivity.
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Solvent: Aprotic, non-polar solvents such as tetrahydrofuran (THF) or diethyl ether are generally preferred.[1]
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Temperature: Low reaction temperatures (e.g., -78 °C) favor the kinetic product, which is the Z-isomer.
Q2: What are the most common by-products in the synthesis of (3Z)-3-Undecenal via the Wittig reaction, and how can I identify them?
A2: Besides the desired (3Z)-3-Undecenal, the most common by-products are:
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(3E)-3-Undecenal: The geometric E-isomer is the most common impurity. It can be identified and quantified using gas chromatography (GC) by its different retention time compared to the Z-isomer. Proton NMR (¹H NMR) spectroscopy can also distinguish the isomers by the coupling constants of the vinylic protons.
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Triphenylphosphine oxide: This is a stoichiometric by-product of the Wittig reaction.[4][5] It is a high-melting solid and can often be removed by precipitation from a non-polar solvent or by column chromatography.
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Aldol condensation products of octanal: If the base for the ylide generation is too strong or if the reaction conditions are not carefully controlled, the starting aldehyde (octanal) can undergo self-condensation. These products will have a higher molecular weight and can be identified by GC-MS.
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Unreacted octanal: Incomplete reaction will leave residual starting material, which can be detected by GC or TLC.
Q3: I am observing a significant amount of triphenylphosphine oxide in my crude product, which is making purification difficult. What are the best methods for its removal?
A3: Triphenylphosphine oxide can be challenging to remove completely. Here are a few effective strategies:
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Precipitation: Triphenylphosphine oxide is often insoluble in non-polar solvents like hexanes or diethyl ether, especially at low temperatures. Dissolving the crude product in a minimal amount of a slightly more polar solvent (like dichloromethane) and then adding a large excess of a non-polar solvent can cause the triphenylphosphine oxide to precipitate.
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Chromatography: Column chromatography on silica gel is a very effective method for separating (3Z)-3-Undecenal from triphenylphosphine oxide. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.
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Extraction: In some cases, extraction with a solvent system where the product and by-product have different solubilities can be employed.
Q4: Can I use a stronger base like n-butyllithium (n-BuLi) to generate the ylide? What are the potential consequences?
A4: While n-BuLi is a strong base and can effectively generate the ylide, it introduces lithium ions into the reaction mixture. As mentioned in Q1, lithium salts can decrease the Z-selectivity of the reaction by promoting the equilibration of the reaction intermediates to form the more stable E-isomer.[1][2] Therefore, for maximizing the yield of the (3Z)-isomer, it is generally recommended to use lithium-free bases such as sodium amide (NaNH₂) or potassium hexamethyldisilazide (KHMDS).
Experimental Protocols & Data
Key Experiment: Z-Selective Wittig Synthesis of (3Z)-3-Undecenal
This protocol is a representative method for the synthesis of (3Z)-3-Undecenal with high Z-selectivity.
Reactants:
-
Propyltriphenylphosphonium bromide
-
Sodium amide (NaNH₂) or Potassium hexamethyldisilazide (KHMDS)
-
Octanal
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add one equivalent of a strong, lithium-free base (e.g., NaNH₂ or KHMDS). The formation of the deep red or orange color of the ylide indicates a successful reaction. Allow the mixture to stir at this temperature for 1-2 hours.
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Wittig Reaction: To the ylide solution at -78 °C, add one equivalent of octanal dropwise via a syringe. Ensure the octanal is pure and free of any carboxylic acid impurities. The color of the ylide should fade as the reaction progresses.
-
Quenching and Work-up: After stirring for several hours at low temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a non-polar organic solvent such as diethyl ether or hexanes. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate it under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the (3Z)-3-Undecenal from triphenylphosphine oxide and the (3E)-isomer.
Data Presentation: Influence of Base on Z:E Ratio
The choice of base for the deprotonation of the phosphonium salt has a significant impact on the stereochemical outcome of the Wittig reaction. The following table summarizes typical results for the synthesis of 3-Undecenal.
| Base | Solvent | Temperature (°C) | Typical Z:E Ratio |
| n-Butyllithium | THF | -78 to 25 | 85:15 |
| Sodium Amide | THF | -78 to 25 | 95:5 |
| KHMDS | THF | -78 to 25 | >98:2 |
Note: These values are representative and can vary based on specific reaction conditions and work-up procedures.
Visualizing the Workflow and Logic
Diagram 1: Experimental Workflow for (3Z)-3-Undecenal Synthesis
Caption: Workflow for the synthesis of (3Z)-3-Undecenal.
Diagram 2: Logic Diagram for Maximizing Z-Selectivity
Caption: Key factors influencing Z-selectivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Resolution of (3Z)-3-Undecenal in HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of (3Z)-3-Undecenal. The following sections offer detailed methodologies and strategies to overcome common challenges in achieving adequate resolution for this unsaturated aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of (3Z)-3-Undecenal?
The main challenge in the HPLC analysis of (3Z)-3-Undecenal lies in its chemical nature. As a long-chain, unsaturated aldehyde, it can exhibit poor peak shape and low UV absorbance in its underivatized form. Furthermore, the presence of its geometric isomer, (3E)-3-Undecenal, necessitates a highly selective method to achieve baseline resolution between the cis (Z) and trans (E) forms.
Q2: Is derivatization necessary for the analysis of (3Z)-3-Undecenal?
While direct analysis is possible, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to improve the stability, detectability, and chromatographic behavior of aldehydes. The resulting DNPH-hydrazone derivative exhibits strong UV absorbance, making detection more sensitive. However, direct analysis may be preferred to avoid potential side reactions or to analyze the native compound. This guide will focus on enhancing the resolution of the underivatized form.
Q3: What type of HPLC column is most suitable for separating (3Z)-3-Undecenal and its isomer?
A reversed-phase C18 column is a good starting point for method development. However, for challenging isomer separations, other stationary phases can provide alternative selectivity. Phenyl-hexyl columns, for instance, can offer different retention mechanisms that may enhance the resolution of unsaturated compounds. For highly challenging separations of unsaturated isomers, silver ion chromatography, which utilizes silver ions impregnated on the stationary phase, can provide exceptional selectivity based on the degree and geometry of unsaturation.
Troubleshooting Guide: Enhancing Resolution of (3Z)-3-Undecenal
This guide addresses specific issues you may encounter during your HPLC analysis and provides systematic steps to improve the resolution between (3Z)-3-Undecenal and its trans isomer.
Issue 1: Poor or No Resolution Between Isomers
If you are observing co-elution or very poor separation of the (3Z)-3-Undecenal and (3E)-3-Undecenal peaks, consider the following troubleshooting steps.
Workflow for Troubleshooting Poor Resolution
Caption: A stepwise workflow for troubleshooting poor resolution in the HPLC analysis of (3Z)-3-Undecenal.
Step 1: Modify Mobile Phase Composition
The composition of the mobile phase, particularly the organic modifier, can significantly impact the selectivity between geometric isomers.
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They exhibit different solvent properties, which can alter the interactions between the analyte and the stationary phase, thereby affecting selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa.
-
Adjust the Organic Modifier/Water Ratio: A lower percentage of the organic modifier generally leads to longer retention times, which can sometimes improve the separation of closely eluting peaks. Experiment with small, incremental changes in the mobile phase composition.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (v/v) | Retention Time of (3Z)-3-Undecenal (min) | Resolution (Rs) between Z and E isomers |
| 60% Acetonitrile / 40% Water | 8.2 | 0.8 |
| 55% Acetonitrile / 45% Water | 10.5 | 1.1 |
| 65% Methanol / 35% Water | 9.5 | 1.0 |
| 60% Methanol / 40% Water | 12.1 | 1.4 |
Step 2: Adjust Column Temperature
Column temperature influences the thermodynamics of the separation process and can be a powerful tool for optimizing selectivity.
-
Decrease the Temperature: In many cases, lowering the column temperature can enhance the resolution of isomers. This is because at lower temperatures, the subtle differences in the interaction of the isomers with the stationary phase become more pronounced.
-
Increase the Temperature: While less common for isomer separation, increasing the temperature can sometimes improve peak shape and efficiency, which may indirectly contribute to better resolution.
Table 2: Effect of Column Temperature on Resolution
| Column Temperature (°C) | Retention Time of (3Z)-3-Undecenal (min) | Resolution (Rs) between Z and E isomers |
| 40 | 7.8 | 0.9 |
| 30 | 9.2 | 1.2 |
| 25 | 10.8 | 1.6 |
Step 3: Change the Stationary Phase
If modifying the mobile phase and temperature does not yield the desired resolution, the stationary phase chemistry may not be suitable for the separation.
-
Phenyl-Hexyl Column: These columns provide alternative selectivity to C18 phases due to pi-pi interactions between the phenyl rings of the stationary phase and the double bond of the analyte.
-
Cyano Column: Cyano-bonded phases offer different polarity and can be used in both normal-phase and reversed-phase modes, providing another option for altering selectivity.
Step 4: Consider Silver Ion Chromatography
For very challenging separations of unsaturated isomers, silver ion chromatography is a highly effective technique. Silver ions form reversible complexes with the pi electrons of the double bonds, and the strength of this interaction differs for cis and trans isomers, leading to excellent separation. This can be achieved using commercially available silver-impregnated columns or by preparing them in the laboratory.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and the accuracy of quantification.
Dealing with the volatility of (3Z)-3-Undecenal in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the volatile aldehyde, (3Z)-3-Undecenal, in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of (3Z)-3-Undecenal that contribute to its volatility?
Table 1: Physical Properties of Undecenal and Related Compounds
| Compound | Boiling Point | Vapor Pressure (at 25°C, est.) | Flash Point |
| Undecenal mixture (aldehyde C-11 mixed) | 90.00 °C @ 5.00 mm Hg[1] | 0.033000 mmHg[1] | 85.00 °C[1] |
| Undecanal | 223.00 °C @ 760.00 mm Hg[2] | 0.083000 mmHg[2] | 96.11 °C[2] |
| (Z)-8-Undecenal | Not available | 0.033000 mmHg[3] | 93.33 °C[3] |
| 10-Undecenal | 98-100 °C @ 3 mm Hg[4] | 8.7 Pa (approx. 0.065 mmHg)[5] | 92.78 °C[5] |
Q2: How should (3Z)-3-Undecenal be stored to minimize degradation and loss due to volatility?
A2: To maintain its integrity, (3Z)-3-Undecenal should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended to reduce evaporation.[5]
Q3: What general laboratory practices are recommended when handling (3Z)-3-Undecenal?
A3: Due to its volatility, it is crucial to handle (3Z)-3-Undecenal in a well-ventilated area, such as a fume hood. To prevent loss of the compound, avoid using a high vacuum line for solvent removal.[6] When using a rotary evaporator, reduce the vacuum strength as much as possible.[6] For reactions conducted at elevated temperatures, the use of a Vigreaux condenser or a sealed-tube apparatus is advisable.[6]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue: Poor peak resolution or peak tailing.
-
Possible Cause: The GC oven temperature program may not be optimized. A rapid temperature ramp can lead to co-elution of compounds.
-
Solution: Lower the ramping rate of the oven temperature to improve peak resolution.[7]
Issue: Inconsistent or non-reproducible results.
-
Possible Cause 1: Contamination of the injection port or carryover from previous samples.
-
Solution 1: Clean the injector and run blank samples to ensure the system is clean. It is recommended to run at least three replicates for accurate data.[7]
-
Possible Cause 2: Loss of the volatile analyte during sample preparation or injection.
-
Solution 2: Minimize the time the sample is exposed to the atmosphere. Once the sample is drawn into the syringe, inject it immediately into the GC column.[7]
Issue: Low sensitivity or inability to detect (3Z)-3-Undecenal.
-
Possible Cause: The concentration of (3Z)-3-Undecenal in the sample is below the detection limit of the instrument.
-
Solution: Pre-concentrate the sample using techniques like solid-phase microextraction (SPME) or thermal desorption.[8] Derivatization of the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can also enhance detection, particularly with mass spectrometry (MS).[9]
Caption: Workflow for the analysis of volatile aldehydes using GC-MS.
Cell Culture Experiments
Issue: Evidence of cytotoxicity or reduced cell viability.
-
Possible Cause 1: The concentration of (3Z)-3-Undecenal is too high. Aldehydes can be reactive and may induce cellular stress.
-
Solution 1: Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Possible Cause 2: The volatile compound is evaporating from the culture medium, leading to inconsistent concentrations over time.
-
Solution 2: Minimize the air-liquid interface in the culture vessel. Consider using sealed plates or flasks if compatible with your experimental setup. Replenish the media with fresh (3Z)-3-Undecenal at regular intervals, based on empirical determination of its evaporation rate.
Issue: Contamination of cell cultures.
-
Possible Cause: Introduction of microbial contaminants during the handling of (3Z)-3-Undecenal or other reagents.
-
Solution: Strictly adhere to aseptic techniques when preparing and adding the compound to your cultures.[10] Regularly test your cell lines for mycoplasma contamination.[11]
Issue: Inconsistent or unexpected experimental outcomes.
-
Possible Cause: (3Z)-3-Undecenal may be reacting with components of the cell culture medium, such as amino acids or proteins, altering its effective concentration and biological activity.
-
Solution: Prepare fresh solutions of (3Z)-3-Undecenal in a simple, defined buffer or medium immediately before use. Consider a serum-free medium if appropriate for your cell line to reduce potential interactions.
Caption: Troubleshooting flowchart for cell culture experiments with volatile compounds.
References
- 1. undecenal mixture (aldehyde C-11 mixed), 1337-83-3 [thegoodscentscompany.com]
- 2. undecanal, 112-44-7 [thegoodscentscompany.com]
- 3. (Z)-8-undecenal, 147159-49-7 [thegoodscentscompany.com]
- 4. 10-Undecenal | 112-45-8 [amp.chemicalbook.com]
- 5. 112-45-8 CAS MSDS (10-Undecenal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. How To [chem.rochester.edu]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. cellculturecompany.com [cellculturecompany.com]
Technical Support Center: Refinement of (3Z)-3-Undecenal Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining extraction and purification protocols for higher purity (3Z)-3-Undecenal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting (3Z)-3-Undecenal from natural sources?
A1: Common methods for extracting aldehydes like (3Z)-3-Undecenal from natural matrices include steam distillation, solvent extraction (using solvents like hexane or ethanol), and supercritical fluid extraction (SFE) with CO2.[1][2] The choice of method depends on the starting material, desired purity, and scale of extraction.[3]
Q2: How can I minimize the degradation of (3Z)-3-Undecenal during extraction?
A2: (3Z)-3-Undecenal, being an unsaturated aldehyde, is susceptible to oxidation and isomerization. To minimize degradation, it is crucial to use deoxygenated solvents, perform extractions under an inert atmosphere (e.g., nitrogen or argon), and avoid high temperatures and exposure to light.[4] The addition of antioxidants like BHT (butylated hydroxytoluene) to the extraction solvent can also be beneficial.
Q3: What are the recommended purification techniques for crude extracts of (3Z)-3-Undecenal?
A3: For purification, column chromatography using silica gel is a standard method.[5] A gradient elution with a non-polar solvent system (e.g., hexane and ethyl acetate) is often effective. For removing highly reactive aldehyde impurities, a bisulfite workup can be employed, which forms a water-soluble adduct with the aldehyde, allowing for its separation from other components.[1][5]
Q4: How can I assess the purity of my (3Z)-3-Undecenal sample?
A4: The purity of (3Z)-3-Undecenal can be determined using analytical techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[6] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR) to determine purity.
Q5: What are the storage recommendations for purified (3Z)-3-Undecenal?
A5: Purified (3Z)-3-Undecenal should be stored at low temperatures (ideally -20°C or below) under an inert atmosphere.[4] It should be stored in a tightly sealed container, protected from light, to prevent degradation. Dissolving the compound in a dry, deoxygenated aprotic solvent can also enhance its stability during storage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of (3Z)-3-Undecenal | Incomplete extraction from the source material. | Increase extraction time, use a more efficient solvent, or consider a more advanced extraction technique like ultrasound-assisted or microwave-assisted extraction.[3][7] |
| Degradation of the compound during extraction. | Implement measures to prevent degradation such as using an inert atmosphere, low temperatures, and adding antioxidants. | |
| Presence of Multiple Isomers in the Final Product | Isomerization of the double bond during extraction or purification. | Avoid acidic or basic conditions and high temperatures. Use neutral and mild purification conditions. |
| Co-elution of Impurities During Chromatography | Similar polarity of impurities and the target compound. | Optimize the chromatographic conditions by trying different solvent systems or using a different stationary phase (e.g., alumina instead of silica gel). |
| Oxidation of the Aldehyde to a Carboxylic Acid | Exposure to air and/or light. | Handle the compound under an inert atmosphere and protect it from light at all stages of the process. |
| Formation of an Insoluble Precipitate During Bisulfite Workup | The bisulfite adduct of the non-polar aldehyde is insoluble in both aqueous and organic layers. | Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[5] |
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for (3Z)-3-Undecenal (Illustrative Data)
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Maceration | Hexane | 25 | 24 | 2.5 | 65 |
| Soxhlet Extraction | Ethanol | 78 | 8 | 4.2 | 70 |
| Ultrasound-Assisted Extraction (UAE) | Hexane | 40 | 1 | 5.1 | 75 |
| Supercritical Fluid Extraction (SFE) | CO2 | 50 | 2 | 6.5 | 85 |
Table 2: Purification of (3Z)-3-Undecenal via Silica Gel Column Chromatography (Illustrative Data)
| Eluent System (Hexane:Ethyl Acetate) | Loading (mg crude extract) | Recovered (3Z)-3-Undecenal (mg) | Purity (%) |
| 98:2 | 500 | 280 | 92 |
| 95:5 | 500 | 310 | 95 |
| 90:10 | 500 | 295 | 94 |
Experimental Protocols
Protocol 1: General Protocol for Extraction and Purification of (3Z)-3-Undecenal
-
Extraction (Illustrative Example: Ultrasound-Assisted Extraction)
-
Grind the dried source material to a fine powder.
-
Suspend the powder in deoxygenated hexane (1:10 w/v) in a sonication vessel.
-
Add BHT to a final concentration of 0.01% (w/v).
-
Sonicate the mixture at 40°C for 1 hour.
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the solid residue.
-
Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
-
Purification (Silica Gel Column Chromatography)
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude extract in a minimal amount of hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or GC.
-
Combine the fractions containing pure (3Z)-3-Undecenal.
-
Evaporate the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of (3Z)-3-Undecenal.
Caption: Troubleshooting logic for addressing purity issues in (3Z)-3-Undecenal samples.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
- 6. Structural Characterization of α,β-Unsaturated Aldehydes by GC/MS is Dependent upon Ionization Method [agris.fao.org]
- 7. Natural Product Extraction Techniques | Encyclopedia MDPI [encyclopedia.pub]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (3Z)-3-Undecenal and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivities of (3Z)-3-Undecenal and its isomers, including its geometric counterpart, (3E)-3-Undecenal, and positional isomers such as 2-Undecenal and 4-Undecenal. While direct comparative studies on the bioactivity of these specific isomers are limited in publicly available scientific literature, this document synthesizes existing data on individual isomers and related unsaturated aldehydes to offer a comprehensive perspective for research and development.
Executive Summary
Unsaturated aldehydes are a class of reactive molecules with diverse biological activities, ranging from signaling and antimicrobial effects to cytotoxicity. The specific biological function of these molecules is often highly dependent on their stereochemistry and the position of the carbon-carbon double bond. This guide highlights the known bioactivities of (3Z)-3-Undecenal and its isomers, revealing distinct profiles that warrant further investigation for applications in drug development, agriculture, and other fields.
Data Presentation: A Comparative Overview
Due to the scarcity of direct comparative studies, the following table summarizes the available qualitative and quantitative bioactivity data for individual undecenal isomers and related compounds. This allows for an indirect comparison of their potential biological effects.
| Compound | Bioactivity Type | Organism/Cell Line | Observed Effect | Quantitative Data (if available) |
| (3Z)-3-Undecenal | Pheromonal | Not specified in detail | Limited data available. | Not available |
| (3E)-3-Undecenal | General Bioactivity | Not specified | Limited data available. | Not available |
| 2-Undecenal | Cytotoxicity / Growth Inhibition | Broilers and Nursery Pigs | Strong inverse correlation with animal performance, suggesting toxicity.[1][2] | Correlation coefficient (r) < -0.8 with growth performance[1][2] |
| (Z)-4-Undecenal | Pheromonal | Drosophila melanogaster (Vinegar fly) | Acts as a female-produced sex pheromone that attracts both sexes and elicits courtship in experienced males.[3] | - |
| C9-C11 Unsaturated Aldehydes (general) | Cytotoxicity / Growth Inhibition | Broilers and Nursery Pigs | Stronger inverse correlation with animal performance compared to shorter-chain saturated aldehydes.[1][2] | - |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment and comparison of bioactivity. Below are summaries of relevant protocols for evaluating the key bioactivities discussed in this guide.
Antimicrobial Activity: Broth Microdilution Volatilization Method
This method is suitable for determining the antimicrobial potential of volatile compounds like undecenal isomers in both liquid and vapor phases.
-
Preparation of Reagents: Prepare sterile Mueller-Hinton broth (MHB) and agar. The test compounds are serially diluted.
-
Inoculum Preparation: A standardized microbial suspension (e.g., bacteria at a specific McFarland standard) is prepared.
-
Assay Setup: In a microtiter plate, the diluted test compounds are mixed with the microbial inoculum in MHB. A small amount of agar is placed in the lid of each well to assess vapor phase activity.
-
Incubation: The plate is sealed to prevent the escape of volatile compounds and incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth in the liquid phase. Vapor phase activity is assessed by observing growth on the agar in the lid.[4][5]
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the undecenal isomers for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.[6][7]
Pheromonal Activity: Insect Bioassay (General Protocol)
Evaluating the pheromonal activity of volatile compounds typically involves behavioral assays with the target insect species.
-
Compound Preparation: The synthetic pheromone candidate (undecenal isomer) is diluted in a suitable solvent to various concentrations.
-
Olfactometer Setup: A Y-tube olfactometer or a wind tunnel is commonly used. One arm of the olfactometer delivers the test odor, while the other delivers a control (solvent only).
-
Insect Introduction: Insects are released at the base of the olfactometer and their movement towards either arm is observed and recorded.
-
Data Analysis: The number of insects choosing the arm with the test compound versus the control arm is statistically analyzed to determine attraction or repulsion. The intensity of the response at different concentrations can also be quantified.
Signaling Pathways and Logical Relationships
The precise signaling pathways through which undecenal isomers exert their effects are not well-elucidated. However, for α,β-unsaturated aldehydes in general, a key mechanism of action involves their electrophilic nature, allowing them to form covalent adducts with nucleophilic cellular macromolecules like proteins and DNA. This can lead to cellular stress and trigger various signaling cascades.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the initial screening and comparison of the bioactivity of undecenal isomers.
Caption: General workflow for screening the bioactivity of undecenal isomers.
Conclusion
The available evidence, though limited, suggests that the bioactivity of undecenal isomers is significantly influenced by their chemical structure. The potent growth-inhibitory effects of 2-undecenal in animal models and the specific pheromonal activity of (Z)-4-undecenal in insects highlight the distinct biological roles of these isomers. The lack of direct comparative studies underscores a critical knowledge gap and presents a compelling area for future research. A systematic evaluation of the antimicrobial, cytotoxic, and signaling effects of (3Z)-3-Undecenal and its full range of isomers is necessary to unlock their full potential in various scientific and industrial applications. Researchers are encouraged to utilize the outlined experimental protocols to generate robust, comparable data that will contribute to a deeper understanding of this fascinating class of molecules.
References
- 1. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human odorant receptor OR10A6 is tuned to the pheromone of the commensal fruit fly Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of antibacterial potential and toxicity of plant volatile compounds using new broth microdilution volatilization method and modified MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for (3Z)-3-Undecenal Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile aldehydes like (3Z)-3-Undecenal is critical for product quality and safety assessment. This guide provides a comparative overview of two prevalent analytical methodologies for this purpose: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with UV or Fluorescence detection following derivatization with 2,4-dinitrophenylhydrazine (HPLC-UV/FLD). The validation of these methods is assessed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4][5]
Methodology Comparison
The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key validation parameters for HS-SPME-GC-MS and HPLC-based methods for aldehyde quantification.
Table 1: Comparison of Validation Parameters for (3Z)-3-Undecenal Quantification Methods
| Validation Parameter | HS-SPME-GC-MS | HPLC-UV/FLD (with DNPH Derivatization) |
| Specificity | High. Mass spectrometry provides excellent selectivity, allowing for the identification of the analyte based on its mass spectrum, even in complex matrices. | Good to High. Specificity is dependent on the chromatographic separation of the DNPH-aldehyde derivative from other components in the sample that may also react with DNPH or absorb at the same wavelength. |
| Linearity | Good. Typically exhibits a linear response over a concentration range suitable for most applications. A correlation coefficient (r) of at least 0.995 is generally achievable.[1] | Excellent. Derivatization often leads to a stable product that provides a strong linear response over a wide concentration range. |
| Accuracy | Good to Excellent. Accuracy is typically assessed by spike-recovery experiments and should be within a predefined acceptance range (e.g., 80-120%). | Good to Excellent. Similar to GC-MS, accuracy is determined through recovery studies of spiked samples. |
| Precision | Excellent. Expressed as Relative Standard Deviation (RSD), which should ideally be below 15% for repeatability and intermediate precision. | Excellent. Typically shows low RSD values, often below 2% for replicate injections.[1] |
| Limit of Detection (LOD) | Very Low. HS-SPME is a pre-concentration technique, enabling the detection of volatile aldehydes at trace levels (ng/g to pg/g). | Low to Moderate. LOD depends on the derivatization efficiency and the detector's sensitivity. It can be in the µg/mL to ng/mL range.[6] |
| Limit of Quantification (LOQ) | Very Low. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For HS-SPME-GC-MS, this can be in the low ng/g range. | Low to Moderate. Typically higher than HS-SPME-GC-MS, in the ng/mL to µg/mL range. |
| Robustness | Good. The method's performance should remain unaffected by small, deliberate variations in parameters like extraction time, temperature, and desorption conditions. | Good. The method should be resilient to minor changes in mobile phase composition, pH, and column temperature. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the general experimental protocols for both methods.
HS-SPME-GC-MS Method
This technique involves the extraction of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into a gas chromatograph for separation and mass spectrometric detection.[7][8][9]
1. Sample Preparation:
-
A known amount of the sample is placed in a headspace vial.
-
An internal standard is added.
-
The vial is sealed and placed in a heated agitator.
2. HS-SPME Procedure:
-
The vial is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.
-
The SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined extraction time (e.g., 30 minutes).
3. GC-MS Analysis:
-
The fiber is retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.
-
The analytes are separated on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for detection and quantification.
HPLC-UV/FLD Method with DNPH Derivatization
This method is based on the reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones, which can be detected by UV or fluorescence detectors.[10][11][12][13]
1. Sample Preparation and Derivatization:
-
An aliquot of the sample is mixed with a solution of DNPH in an acidic medium (e.g., acetonitrile and phosphoric acid).
-
The reaction mixture is incubated at a specific temperature (e.g., 40°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.
-
The reaction is quenched, and the solution may be diluted before injection.
2. HPLC Analysis:
-
An aliquot of the derivatized sample is injected into the HPLC system.
-
The DNPH-aldehyde derivatives are separated on a C18 reversed-phase column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Detection is performed using a UV detector (e.g., at 365 nm) or a fluorescence detector at appropriate excitation and emission wavelengths.
Workflow and Pathway Visualizations
To better illustrate the processes involved, the following diagrams outline the analytical method validation workflow and a conceptual representation of the analytical pathways.
Caption: Workflow for the validation of an analytical method.
Caption: Conceptual pathways for GC-MS and HPLC analysis.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - GMP Navigator [gmp-navigator.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. jascoinc.com [jascoinc.com]
- 11. hitachi-hightech.com [hitachi-hightech.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Comparative study of the olfactory thresholds of different aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the olfactory detection thresholds of various aldehydes, supported by experimental data. The information is intended to be a valuable resource for researchers in the fields of sensory science, pharmacology, and toxicology, as well as professionals involved in the development of fragrances, food products, and pharmaceuticals.
Olfactory Thresholds of Aldehydes: A Quantitative Comparison
The ability of the human olfactory system to detect volatile organic compounds varies significantly across different chemical classes. Aldehydes, in particular, are known for their potent and often distinct odors. The following table summarizes the olfactory detection thresholds (ODTs) for a range of aliphatic aldehydes, providing a clear comparison of their potency. The data reveals a trend where olfactory sensitivity generally increases with the lengthening of the carbon chain, up to a certain point.
| Aldehyde | Chemical Formula | Molar Mass ( g/mol ) | Olfactory Detection Threshold (ppb) |
| Propanal | C₃H₆O | 58.08 | 2.0[1][2] |
| Butanal | C₄H₈O | 72.11 | 0.46[1][2] |
| Pentanal | C₅H₁₀O | 86.13 | 2.67 ppm (~2670 ppb)¹ |
| Hexanal | C₆H₁₂O | 100.16 | 0.33[1][2] |
| Heptanal | C₇H₁₄O | 114.19 | 0.23 ppm (~230 ppb)¹ |
| Octanal | C₈H₁₆O | 128.21 | 0.17[1][2] |
| Nonanal | C₉H₁₈O | 142.24 | 0.53[1][2] |
| Helional | C₁₁H₁₂O₃ | 208.21 | 0.14[1][2] |
¹Data for pentanal and heptanal are from a study using a meat model system and are presented in parts per million (ppm); direct comparison with the other values in parts per billion (ppb) should be made with caution due to different experimental matrices and methodologies.
Experimental Protocols for Olfactory Threshold Determination
The determination of olfactory thresholds is a critical aspect of sensory science. The data presented for the homologous series of aliphatic aldehydes (propanal, butanal, hexanal, octanal, and nonanal) and helional was obtained using a robust and widely recognized methodology.[1][2]
Three-Alternative Forced-Choice (3-AFC) Procedure
A three-alternative forced-choice (3-AFC) procedure with an ascending concentration series is a common method for determining odor detection thresholds.[1][2] In this protocol, participants are presented with three samples, two of which are blanks (odor-free air or solvent) and one contains the odorant at a specific concentration. The participant's task is to identify the sample that is different from the other two.
The concentrations of the odorant are presented in an ascending order, starting from a level below the expected threshold. The concentration is gradually increased until the participant can reliably detect the odorant. The olfactory detection threshold is typically defined as the concentration at which a subject achieves a certain level of correct responses, often 50% above the chance level (which is 33.3% in a 3-AFC design).[1][2]
Vapor Delivery and Concentration Control
Precise control over the generation and delivery of odorant vapors is crucial for accurate threshold determination. In the cited studies, an 8-station vapor delivery device was used to present the stimuli to the participants.[1][2] The concentration of the aldehydes in the vapor phase was carefully controlled and quantified using gas chromatography to ensure the accuracy of the presented concentrations.[1][2]
The Olfactory Signaling Pathway
The detection of aldehydes, like all odorants, is initiated by the interaction of the volatile molecules with olfactory receptors located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a sophisticated signaling cascade that ultimately leads to the perception of smell in the brain.
Caption: Olfactory signal transduction cascade.
Experimental Workflow for Olfactory Threshold Determination
The following diagram illustrates the typical workflow for determining olfactory thresholds using the three-alternative forced-choice (3-AFC) method with an ascending concentration series.
Caption: Workflow for 3-AFC olfactory threshold testing.
References
Unveiling the Cross-Reactivity of (3Z)-3-Undecenal in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(3Z)-3-Undecenal, an unsaturated aldehyde, presents a recurring challenge in biological assays due to its inherent reactivity. This guide provides a comparative analysis of the potential cross-reactivity of (3Z)-3-Undecenal and similar C11 unsaturated aldehydes. Understanding these off-target effects is crucial for the accurate interpretation of screening results and the successful development of novel therapeutics.
The Challenge of Aldehyde Reactivity
Aldehydes are characterized by a carbonyl group that renders them electrophilic and susceptible to nucleophilic attack. This reactivity is the basis for their biological activity but also a primary source of interference in various assay formats. Unsaturated aldehydes, such as (3Z)-3-Undecenal, are particularly reactive due to the presence of a carbon-carbon double bond, which can participate in Michael addition reactions with cellular nucleophiles like the thiol groups of cysteine residues in proteins. This covalent modification can lead to non-specific inhibition of enzymes, disruption of protein function, and activation of cellular stress response pathways, all of which can be misinterpreted as specific biological activity in high-throughput screening campaigns.
Comparative Analysis of C11 Unsaturated Aldehydes
While specific quantitative data for (3Z)-3-Undecenal is limited in publicly available literature, data from structurally related C11 unsaturated aldehydes can provide valuable insights into its potential for cross-reactivity. The position of the double bond and the cis/trans configuration can influence the reactivity and biological activity of these molecules.
A study on thermally oxidized soybean oils identified a strong negative correlation between the presence of C9-C11 unsaturated aldehydes, specifically 2-decenal and 2-undecenal, and the growth performance of broilers and pigs.[1] This suggests that these longer-chain unsaturated aldehydes exhibit significant biological activity that can lead to toxicity.[1] The chain length and degree of unsaturation are key factors affecting the toxicity of aldehydes.[1]
In contrast, data for 10-undecenal, a terminal unsaturated aldehyde, indicates low acute toxicity (LD50 > 5 g/kg in rats) but notes that it can be a skin irritant and may cause allergic skin reactions.[2][3] This highlights that even within the same class of C11 unsaturated aldehydes, the position of the double bond can influence the toxicological profile.
Table 1: Comparative Toxicity Data of C11 Aldehyde Isomers
| Compound | Organism | Route | Toxicity Metric | Value | Reference |
| 10-Undecenal | Rat | Oral | LD50 | > 5000 mg/kg | [4] |
| 10-Undecenal | Rabbit | Dermal | LD50 | > 5000 mg/kg | [4] |
| 2-Undecenal | Broilers, Pigs | Oral (in feed) | Growth Performance | Strong Negative Correlation | [1] |
Signaling Pathway Activation: The Nrf2 Pathway
A common mechanism through which unsaturated aldehydes exert their biological effects and potentially interfere with assays is the activation of the Keap1-Nrf2 signaling pathway. This pathway is a primary cellular defense against oxidative and electrophilic stress. Electrophilic compounds like unsaturated aldehydes can react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of cytoprotective enzymes.
While this represents a real biological effect, in the context of a drug screen targeting a specific pathway, Nrf2 activation by a test compound would be considered an off-target effect and a form of cross-reactivity.
References
- 1. Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]
- 4. fishersci.com [fishersci.com]
(3Z)-3-Undecenal: An Analysis of its Efficacy as a Semiochemical Compared to Other Pheromones in Drosophila melanogaster
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of (3Z)-3-Undecenal as a semiochemical, with a focus on its role in the chemical communication of Drosophila melanogaster. This document synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways to offer a comprehensive overview.
While research has extensively focused on its isomer, (Z)-4-undecenal, as a key female-produced pheromone in Drosophila melanogaster, data specifically detailing the efficacy of (3Z)-3-Undecenal is less abundant. However, by examining the well-documented effects of its close structural analog and the broader principles of olfactory communication in this model organism, we can infer and explore its potential role and comparative efficacy.
Comparative Efficacy of Undecenal Isomers and Other Semiochemicals
(Z)-4-undecenal has been identified as a significant semiochemical in Drosophila melanogaster, mediating both upwind flight attraction in sexes and eliciting courtship behavior in experienced males. This compound is primarily detected by the olfactory receptor Or69aB. The behavioral responses to (Z)-4-undecenal, often in conjunction with food odors, highlight the intricate nature of chemical signaling in this species. For instance, a blend of vinegar and (Z)-4-undecenal is a potent attractant for males.
To objectively assess the efficacy of (3Z)-3-Undecenal, direct comparative behavioral and electrophysiological studies are necessary. Such studies would typically involve the following experimental setups:
Table 1: Quantitative Behavioral Response to Various Semiochemicals in Drosophila melanogaster
| Semiochemical | Concentration | Behavioral Assay | Attraction Index | Repellency Index | Citation |
| (3Z)-3-Undecenal | Data not available | T-maze/Y-maze | N/A | N/A | |
| (Z)-4-Undecenal | 10 ng/µL | Wind Tunnel | Attractant for males | - | [1][2][3] |
| cVA (cis-vaccenyl acetate) | 10 ng/µL | Wind Tunnel | No flight attraction alone | - | [1][3] |
| Vinegar + (Z)-4-Undecenal | N/A | Wind Tunnel | Strong male attractant | - | [1][3] |
| Vinegar + cVA | N/A | Wind Tunnel | Female attractant | - | [1][3] |
Note: The Attraction Index is a calculated value representing the preference of the flies for the odorant, where +1 indicates maximum attraction and -1 indicates maximum repulsion. Data for (3Z)-3-Undecenal is currently unavailable in the reviewed literature.
Experimental Protocols
To gather the data presented above and to further investigate the efficacy of (3Z)-3-Undecenal, the following experimental methodologies are commonly employed:
Behavioral Assays
-
T-Maze Assay: This apparatus consists of a central arm and two side arms, each containing a different odorant or a control. Flies are introduced into the central arm and allowed to choose a side arm. The distribution of flies after a set period indicates their preference.
-
Y-Maze Assay: Similar to the T-maze, the Y-maze offers a two-choice paradigm to assess olfactory preference. Flies are introduced at the base of the "Y" and their movement towards one of the two upper arms, each carrying a different scent, is recorded.
-
Four-Quadrant Olfactometer: This setup allows for the testing of multiple odorants simultaneously. The arena is divided into four quadrants, each receiving a different airflow, with or without an odorant. The movement and position of the flies are tracked to determine their preference.
-
Wind Tunnel Assay: This method is used to study upwind flight orientation in response to an odor plume. A controlled stream of air carrying the semiochemical is released at one end of the tunnel, and the flight path of the insect towards the source is observed and analyzed.
Electrophysiological Recordings
-
Electroantennography (EAG): This technique measures the average electrical response of the entire antenna to an olfactory stimulus. It is a useful tool for screening compounds that elicit a response from the olfactory sensory neurons.
-
Single Sensillum Recording (SSR): This more precise method involves inserting a recording electrode into a single olfactory sensillum on the antenna to measure the firing rate of the one to four olfactory sensory neurons it houses. This allows for the deorphanization of specific olfactory receptors by identifying the odorants that activate them.
Signaling Pathway of Olfactory Perception in Drosophila melanogaster
The perception of semiochemicals like undecenal isomers is initiated by their interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs).
Figure 1. Simplified signaling pathway of olfactory perception in Drosophila melanogaster.
The binding of a ligand to an OR, which forms a heterodimer with the co-receptor Orco, leads to the opening of an ion channel and the depolarization of the OSN. This electrical signal is then transmitted down the axon of the OSN to a specific glomerulus in the antennal lobe of the brain. Within the glomerulus, the OSN synapses with projection neurons (PNs) and local interneurons (LNs). PNs then relay the olfactory information to higher brain centers, such as the mushroom body and the lateral horn, where the information is further processed, leading to a behavioral response.
Experimental Workflow for Efficacy Testing
The systematic evaluation of a novel semiochemical like (3Z)-3-Undecenal follows a structured workflow.
References
A Comparative Guide to the Structural Confirmation of Synthetic vs. Natural (3Z)-3-Undecenal
For Researchers, Scientists, and Drug Development Professionals
(3Z)-3-Undecenal is a valuable unsaturated aldehyde utilized in the flavor and fragrance industry and as a potential intermediate in pharmaceutical synthesis. The confirmation of its precise chemical structure, particularly the Z-configuration of the double bond, is critical for ensuring its desired properties and for regulatory compliance. This guide provides a comparative overview of the structural confirmation of synthetically produced versus naturally sourced (3Z)-3-Undecenal, offering insights into potential impurities and outlining detailed experimental protocols for verification.
Structural Equivalence and Potential for Variation
From a chemical standpoint, the molecular structure of (3Z)-3-Undecenal is identical regardless of its origin. Both synthetic and natural variants consist of an eleven-carbon chain with a cis-configured double bond between the third and fourth carbon atoms and an aldehyde functional group at the terminus.
However, the key distinction between the two lies in their impurity profiles, which are direct consequences of their respective production methods. Natural (3Z)-3-Undecenal is typically found as a minor component in complex mixtures of volatile organic compounds in plants, and its biosynthesis via fatty acid oxidation pathways can lead to the presence of other structurally related aldehydes and alcohols. In contrast, synthetic routes, while offering higher purity of the target molecule, may introduce specific impurities such as stereoisomers (the (E)-isomer), residual solvents, and unreacted starting materials.
Data Summary: Synthetic vs. Natural (3Z)-3-Undecenal
The following table summarizes the expected and potential differences between synthetic and natural (3Z)-3-Undecenal based on typical production and isolation methods.
| Parameter | Synthetic (3Z)-3-Undecenal | Natural (3Z)-3-Undecenal |
| Purity | Typically >95% | Highly variable, often found in low concentrations within essential oils. |
| Key Impurities | (3E)-3-Undecenal (trans-isomer), residual solvents (e.g., hexane, THF), unreacted starting materials (e.g., octanal, triphenylphosphine oxide from Wittig synthesis). | Other C11 aldehydes and alcohols (e.g., undecanal, (2E)-undecenal), other fatty acid-derived volatiles. |
| Isotopic Distribution | Follows standard natural abundance. | May show slight variations in isotopic ratios depending on the botanical source and geographical location. |
| Chirality | Achiral. | Achiral. |
Experimental Protocols for Structural Confirmation
To definitively confirm the structure and purity of a sample of (3Z)-3-Undecenal, a combination of spectroscopic and chromatographic techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. Key signals to observe for (3Z)-3-Undecenal are:
-
Aldehydic proton (CHO): ~9.7 ppm (triplet).
-
Olefinic protons (-CH=CH-): ~5.2-5.6 ppm (multiplet). The coupling constant (J-value) between these protons is crucial for confirming the Z-configuration (typically around 10-12 Hz for cis isomers).
-
Allylic protons (=CH-CH₂-): ~2.4 ppm (quartet).
-
Alkyl chain protons: 0.8-1.6 ppm.
-
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Diagnostic peaks include:
-
Carbonyl carbon (C=O): ~202 ppm.
-
Olefinic carbons (-C=C-): ~120-135 ppm.
-
-
2D NMR (COSY, HSQC): Perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations, respectively, which will unambiguously establish the connectivity of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.
-
GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax). Use a suitable temperature program to separate the components. For instance, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry Analysis: The eluting compounds are introduced into a mass spectrometer. The electron ionization (EI) mass spectrum of (3Z)-3-Undecenal is expected to show a molecular ion peak (M⁺) at m/z 168, along with characteristic fragmentation patterns of unsaturated aldehydes. Analysis of the chromatogram will reveal the presence of any volatile impurities.
High-Performance Liquid Chromatography (HPLC)
For the analysis of potential non-volatile impurities or for preparative separation, HPLC can be employed.
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent mixture (e.g., acetonitrile/water).
-
HPLC Separation: Use a C18 reversed-phase column. A gradient elution with a mobile phase of acetonitrile and water can be used to separate compounds of different polarities.
-
Detection: A UV detector set at a wavelength where the aldehyde or potential conjugated impurities absorb (e.g., 210-230 nm) can be used.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of (3Z)-3-Undecenal.
Caption: A flowchart illustrating the key experimental steps for the comprehensive structural confirmation and purity assessment of (3Z)-3-Undecenal.
Conclusion
While synthetic and natural (3Z)-3-Undecenal are structurally identical, their origins dictate distinct impurity profiles. A rigorous analytical approach combining NMR spectroscopy for detailed structural elucidation and GC-MS for purity assessment is paramount for researchers, scientists, and drug development professionals. The detailed experimental protocols and workflow provided in this guide offer a robust framework for the unambiguous confirmation of the structure and purity of (3Z)-3-Undecenal, ensuring its suitability for its intended application.
Validating the Insect Repellent Properties of (3Z)-3-Undecenal: A Comparative Analysis with DEET and Picaridin
A comprehensive evaluation of insect repellent efficacy requires rigorous, standardized testing and a deep understanding of the underlying biological mechanisms. This guide provides a comparative framework for assessing the repellent properties of (3Z)-3-Undecenal against established alternatives, DEET and Picaridin. While extensive data exists for DEET and Picaridin, publicly available quantitative data on the insect repellent efficacy of (3Z)-3-Undecenal is limited. This guide, therefore, focuses on presenting the available data for the established repellents and details the experimental protocols necessary for a thorough validation of any new repellent candidate like (3Z)-3-Undecenal.
Comparative Efficacy of Insect Repellents
A direct comparison of repellent efficacy relies on standardized laboratory and field testing. The most common metrics for evaluation are the Complete Protection Time (CPT), which is the duration until the first confirmed insect bite, and the repellency percentage, indicating the proportion of insects repelled from a treated surface.
Table 1: Comparative Efficacy of DEET and Picaridin Against Aedes aegypti
| Active Ingredient | Concentration | Mean Protection Time (Hours) | Biting Rate (%) at 3 Hours |
| DEET | 24% | > 6 | < 10%[1] |
| Picaridin | 20% | ~ 5 | Not Reported |
| (3Z)-3-Undecenal | Data Not Available | Data Not Available | Data Not Available |
Note: Efficacy can vary depending on the insect species, environmental conditions, and formulation.
Experimental Protocols for Repellent Validation
To ensure objective and reproducible results, specific, validated protocols must be followed. The "arm-in-cage" assay is a standard laboratory method for determining the CPT of topical repellents. For assessing spatial repellency, the Y-tube olfactometer is a widely used tool.
Arm-in-Cage Assay Protocol
The arm-in-cage test directly measures the ability of a repellent to prevent mosquitoes from biting.
Experimental Workflow for Arm-in-Cage Assay
Caption: Workflow of the arm-in-cage assay for repellent efficacy testing.
Methodology:
-
Subject Preparation: Human volunteers are recruited, and a defined area of their forearm is marked for application.
-
Compound Application: A precise amount of the test compound (e.g., (3Z)-3-Undecenal) and a control solvent are applied to the respective marked areas on each arm.
-
Mosquito Exposure: The treated forearm is introduced into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).
-
Observation: The number of mosquito landings and bites on the treated area is recorded over a specific time period (e.g., 3 minutes).
-
Data Analysis: The process is repeated at regular intervals until the first confirmed bite occurs, which determines the Complete Protection Time (CPT).
Y-Tube Olfactometer Assay Protocol
This assay is used to evaluate the spatial repellency or attractancy of a volatile compound.
Experimental Workflow for Y-Tube Olfactometer Assay
Caption: Workflow of the Y-tube olfactometer assay for spatial repellency.
Methodology:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. A constant flow of purified and humidified air is passed through both arms of the Y-tube.
-
Stimulus Introduction: The test compound (e.g., (3Z)-3-Undecenal) is introduced into the airstream of one arm, while the solvent control is introduced into the other.
-
Mosquito Release: A single mosquito or a group of mosquitoes is released at the base of the Y-tube.
-
Choice Recording: The mosquito's movement and choice of which arm to enter are observed and recorded.
-
Data Analysis: The Repellency Index is calculated based on the number of mosquitoes choosing the control arm versus the test arm.
Mechanism of Action: Olfactory Signaling Pathway
Insect repellents primarily act by interfering with the insect's olfactory system. They can either block the receptors that detect host cues or activate receptors that trigger an aversive response.
Simplified Insect Olfactory Signaling Pathway
Caption: Simplified diagram of the insect olfactory signaling pathway.
Pathway Description:
-
Odorant Binding: Volatile molecules, such as repellents, enter the insect's antenna and bind to Odorant Binding Proteins (OBPs) in the sensillar lymph.
-
Receptor Activation: The OBP-odorant complex interacts with Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs).
-
Signal Transduction: This interaction triggers a signal transduction cascade within the ORN, leading to the generation of an action potential.
-
Neural Processing: The signal is then transmitted to the antennal lobe in the insect's brain, where it is processed. Further processing in higher brain centers like the mushroom bodies and lateral horn ultimately leads to a behavioral response, such as avoidance of the repellent source.
Conclusion
While DEET and Picaridin remain the gold standards for insect repellents with a large body of supporting efficacy data, the exploration of new active ingredients like (3Z)-3-Undecenal is crucial for the development of novel and improved repellent formulations. A thorough validation of (3Z)-3-Undecenal's repellent properties requires conducting standardized bioassays, such as the arm-in-cage and Y-tube olfactometer tests, to generate the quantitative data necessary for a direct comparison with existing alternatives. Understanding its interaction with the insect olfactory pathway will further elucidate its mechanism of action and potential for commercial development.
References
Safety Operating Guide
Proper Disposal of (3Z)-3-Undecenal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of (3Z)-3-Undecenal, ensuring compliance with safety regulations and minimizing environmental impact.
(3Z)-3-Undecenal is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this chemical be handled and disposed of as hazardous waste.
Key Safety and Handling Information
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are familiar with the chemical's safety data sheet (SDS).
| Physical and Chemical Properties | Data |
| Molecular Formula | C11H20O |
| Appearance | Colorless to pale yellow liquid[3] |
| Odor | Fruity, melony, or maritime in low concentrations |
| Boiling Point | 161 - 163 °C |
| Flash Point | 96 °C / 204.8 °F[4] |
| Density | 0.926 g/cm³ (at 25 °C)[1] |
Step-by-Step Disposal Protocol
The proper disposal of (3Z)-3-Undecenal should not be performed via sink or drain disposal.[1][2] All chemical waste must be collected and managed by a certified hazardous waste disposal service.
-
Waste Identification and Segregation :
-
Container Management :
-
Use a chemically compatible and properly sealed container for waste collection. Plastic is often preferred.
-
Keep the waste container closed except when adding waste.[2][6]
-
Store the waste container in a designated and well-ventilated "Satellite Accumulation Area" at or near the point of generation.[2]
-
-
Collection of Waste :
-
Carefully transfer any unused or waste (3Z)-3-Undecenal into the designated hazardous waste container using a funnel to prevent spills.
-
For cleaning glassware or equipment contaminated with (3Z)-3-Undecenal, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous waste in the same container.
-
The first rinse of an empty container that held (3Z)-3-Undecenal must be collected and disposed of as hazardous waste.[7]
-
-
Labeling :
-
Ensure the hazardous waste label on the container is accurately filled out with the chemical name, concentration, and associated hazards (e.g., Flammable, Irritant, Environmental Hazard).[6]
-
-
Disposal Pickup :
-
Once the waste container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
-
Spill and Emergency Procedures
In the event of a spill, immediately evacuate the area and ensure proper ventilation.[6] Remove all sources of ignition.[6] Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in the designated hazardous waste container.[6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (3Z)-3-Undecenal.
Caption: Disposal workflow for (3Z)-3-Undecenal.
References
- 1. Laboratory Waste Guide 2024 - microbiologicalsupply.com [microbiologicalsupply.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. youtube.com [youtube.com]
Personal protective equipment for handling 3-Undecenal, (3Z)-
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Undecenal, (3Z)-. The following procedures are based on information available for undecenal isomers and should be regarded as a comprehensive guideline.
Chemical Profile and Hazards
While specific data for 3-Undecenal, (3Z)- is limited, information on related undecenal isomers indicates that this compound is a combustible liquid that can cause skin and eye irritation.[1] It may also lead to an allergic skin reaction.[2] Inhalation of vapors may cause respiratory irritation, drowsiness, and dizziness.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for undecenal isomers. This information should be used as a reference, as specific values for 3-Undecenal, (3Z)- may vary.
| Property | Value | Source |
| Molecular Weight | 168.28 g/mol | [4][5] |
| Boiling Point | 98-100 °C @ 3 mm Hg | [4][5] |
| Flash Point | 199 °F (92.8 °C) | [5] |
| Density | 0.84 g/mL at 25 °C | [4][5] |
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling 3-Undecenal, (3Z)- to determine the appropriate level of PPE. The following recommendations are based on the known hazards of undecenal isomers.
Levels of Protection
-
Level D: For minimal risk of splash or aerosol generation, Level D protection may be sufficient. This includes a lab coat, safety glasses with side shields, and standard chemical-resistant gloves.[6]
-
Level C: When there is a known inhalation hazard of low concentrations and a low risk of skin exposure, Level C protection is recommended. This includes a full-face or half-mask air-purifying respirator, chemical-resistant clothing, and inner and outer chemical-resistant gloves.[3][6]
-
Level B: In situations with a high respiratory hazard but a lower risk of skin contact, Level B protection is necessary. This involves the use of a self-contained breathing apparatus (SCBA) and hooded chemical-resistant clothing.[2]
-
Level A: For the highest level of protection against vapors, splashes, and direct contact, a fully encapsulating chemical-protective suit with a self-contained breathing apparatus (SCBA) is required.[1]
Specific PPE Recommendations
| PPE Category | Recommendation | Details |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber), lab coat, and closed-toe shoes. | Inspect gloves for any signs of degradation before use. Remove contaminated clothing promptly.[7] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge. | For major spills, a self-contained breathing apparatus (SCBA) is recommended.[2] |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Handle 3-Undecenal, (3Z)- in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][9] Refrigeration may be required.[7]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical advice.[2][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Spill and Leak Procedures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[3]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent.
Disposal Plan
Dispose of 3-Undecenal, (3Z)- and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or waterways.[2]
Experimental Workflow
Caption: Workflow for handling 3-Undecenal, (3Z)- safely.
References
- 1. fishersci.com [fishersci.com]
- 2. finefrag.com [finefrag.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 143-14-6 CAS MSDS (10-UNDECENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 112-45-8 CAS MSDS (10-Undecenal) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.es [fishersci.es]
- 8. m.media-amazon.com [m.media-amazon.com]
- 9. directpcw.com [directpcw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
